Product packaging for Magnesium palmitostearate(Cat. No.:CAS No. 91031-63-9)

Magnesium palmitostearate

Cat. No.: B12708625
CAS No.: 91031-63-9
M. Wt: 563.2 g/mol
InChI Key: MPBQUSJTYPZEIZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Magnesium palmitostearate is a multifunctional pharmaceutical excipient classified as a magnesium salt of mixed fatty acids, primarily palmitic and stearic acids . It is a fine, white powder produced through esterification, valued for its role in enhancing manufacturing efficiency and product stability in solid dosage forms . Its primary functions within formulations include acting as an effective lubricant to prevent ingredients from sticking to processing equipment, an anti-adherent to minimize tablet-capping issues, and a viscosity-controlling agent . The compound's utility stems from its superior lubricating properties, compatibility with a wide range of Active Pharmaceutical Ingredients (APIs), and relatively low allergenic potential, making it a preferred choice in sensitive formulations . Beyond its core roles, it also functions as an opacifying agent to reduce transparency and an anticaking agent to ensure the free-flowing nature of powder blends . The global market for pharmaceutical excipients, including this compound, is experiencing steady growth, driven by the rising demand for oral solid dosage forms such as tablets and capsules . Its application is critical in research and development for improving the compressibility, physical stability, and overall manufacturability of solid dosage forms, ensuring consistent quality and performance . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H66MgO4 B12708625 Magnesium palmitostearate CAS No. 91031-63-9

Properties

CAS No.

91031-63-9

Molecular Formula

C34H66MgO4

Molecular Weight

563.2 g/mol

IUPAC Name

magnesium;hexadecanoate;octadecanoate

InChI

InChI=1S/C18H36O2.C16H32O2.Mg/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18);/q;;+2/p-2

InChI Key

MPBQUSJTYPZEIZ-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Mg+2]

Origin of Product

United States

Synthesis Methodologies and Process Engineering for Magnesium Palmitostearate

Chemical Synthesis Pathways for Magnesium Palmitostearate

The industrial production of this compound primarily follows two chemical synthesis routes: direct precipitation (also known as the fusion or direct method) and indirect precipitation (or double decomposition). These methods involve the reaction of fatty acids with a magnesium source to form the magnesium salt.

Salt Formation from Palmitic Acid and Magnesium Precursors

This compound is commercially produced from fatty acids, predominantly a mixture of palmitic acid (C16H32O2) and stearic acid (C18H36O2), which are typically derived from edible fats and oils like palm oil and cottonseed oil through hydrogenation and subsequent separation processes. The synthesis involves the reaction of these fatty acids with a magnesium precursor.

The two primary methods for this salt formation are:

Direct Process (Fusion Method): This method involves the direct reaction of the fatty acid mixture with a magnesium source, such as magnesium oxide or magnesium hydroxide (B78521), often in an aqueous medium at elevated temperatures. The reaction proceeds to form this compound and water. The resulting product is then dried to achieve the desired moisture content. A disclosed method for synthesizing magnesium stearate (B1226849) from stearic acid involves mixing stearic acid, magnesium oxide, a catalyst, and water, followed by heating, reacting, filtering, and drying. researchgate.net

Indirect Process (Precipitation/Double Decomposition): This two-step process first involves the saponification of the fatty acids with an alkali, typically sodium hydroxide, to form a sodium soap (sodium palmitostearate). Subsequently, an aqueous solution of a magnesium salt, such as magnesium sulfate (B86663) or magnesium chloride, is added to the soap solution. This results in a double decomposition reaction where the more insoluble this compound precipitates out of the solution. The precipitate is then filtered, washed to remove byproducts like sodium sulfate, and dried.

The choice between these methods can influence the final properties of the this compound, such as its particle size, surface area, and crystalline form.

Optimization of Reaction Parameters in Fatty Acid Salt Production (e.g., pH, temperature, reactant concentrations)

The physical and chemical characteristics of this compound are highly dependent on the conditions under which it is synthesized. Therefore, optimizing reaction parameters is crucial for producing a consistent and high-quality product. Key parameters that are controlled and optimized include:

pH: The pH of the reaction medium, particularly in the indirect process, is a critical factor. It influences the rate and completeness of the precipitation reaction. Maintaining an optimal pH ensures efficient formation of the magnesium salt and minimizes the presence of unreacted starting materials.

Temperature: Temperature affects the reaction kinetics and the solubility of the reactants and products. In the direct process, elevated temperatures are necessary to drive the reaction between the fatty acids and the magnesium source. In the indirect process, the temperature at which the sodium soap is formed and the subsequent precipitation with the magnesium salt solution occurs can impact the crystalline structure and particle size of the final product. For instance, in one described process, the saponification reaction is controlled at 72°C, and the subsequent double decomposition is carried out after adding a magnesium sulfate solution preheated to 55°C.

Reactant Concentrations: The initial concentrations of the fatty acids, sodium hydroxide (in the indirect method), and the magnesium salt solution are carefully controlled. These concentrations affect the reaction rate, yield, and the particle size distribution of the precipitated this compound. A study on pharmaceutical-grade magnesium stearate production investigated the effects of initial stearic acid, sodium hydroxide, and magnesium sulfate concentrations. sigmaaldrich.com

The interplay of these parameters determines the final product's properties, which are critical for its performance in various applications.

Fractional Factorial Design Applications in Magnesium Fatty Acid Salt Synthesis

To efficiently study the effects of multiple process variables on the properties of magnesium fatty acid salts, statistical experimental design techniques like fractional factorial design are employed. This approach allows for the simultaneous investigation of several factors and their interactions with a reduced number of experimental runs compared to a full factorial design.

In the context of magnesium stearate (a mixture of stearate and palmitate salts) synthesis, a fractional factorial design was used to examine the influence of several variables on the production of a pharmaceutical-grade product via a double decomposition process. The variables studied included:

Initial concentrations of stearic acid, sodium hydroxide, and magnesium sulfate.

Reactor temperature during sodium hydroxide addition (first reaction temperature).

Reactor temperature during magnesium sulfate addition (final reaction temperature).

Final pH of the solution.

The key responses investigated were the moisture content of the filtered cake and the assay (yield of magnesium stearate in the dried cake). The study revealed that both magnesium sulfate and sodium hydroxide had significant positive effects on the final pH. Furthermore, increasing the sodium hydroxide concentration and the first reaction temperature led to a higher assay of the product. This statistical approach enabled the identification of optimal conditions which were then successfully applied to large-scale production. sigmaaldrich.com

Advanced Manufacturing Techniques for Tailored this compound Forms

Beyond conventional synthesis methods, advanced manufacturing techniques are being explored to produce this compound with specific, tailored properties, such as controlled particle size and morphology. These advanced forms can offer enhanced performance in specialized applications.

Nanoparticle Synthesis Methods (e.g., Nanoprecipitation, Ion Exchange)

The production of this compound in the form of nanoparticles can lead to improved functionality, for example, as a lubricant in pharmaceutical tablet manufacturing. One method employed for the synthesis of magnesium stearate solid lipid nanoparticles (SLNs) is a combination of nanoprecipitation and ion exchange. sigmaaldrich.com This technique allows for the creation of particles with a significantly smaller size compared to conventionally produced magnesium stearate.

In a specific study, this method was used to prepare magnesium stearate SLNs with particle sizes around 240 ± 5 nm and a specific surface area of 12.2 m²/g. sigmaaldrich.com The process generally involves dissolving the fatty acids and a suitable surfactant in an organic solvent, which is then introduced into an aqueous phase containing the magnesium salt under controlled conditions to induce nanoprecipitation. The ion exchange step can be integrated to facilitate the formation of the magnesium salt. The resulting nanoparticles can exhibit different properties compared to their micro-sized counterparts, potentially offering advantages in certain formulations. Another approach involves creating magnesium stearate-based composite nanoparticles by mixing at least one oil with magnesium stearate to form a paste-like composition, which is then added to a plant oil and stirred to achieve a specific particle size distribution.

Continuous Crystallization and Precipitation Processes

Continuous manufacturing is gaining traction in the pharmaceutical and chemical industries due to its potential for improved efficiency, consistency, and process control compared to traditional batch processes. While specific details on continuous crystallization and precipitation of this compound are not extensively published, the principles of continuous processing are applicable to its synthesis.

Continuous crystallization involves the continuous feeding of reactants into a crystallizer and the continuous removal of the product slurry. This allows for steady-state operation, leading to a more consistent product quality in terms of particle size distribution and crystal form. Challenges in the continuous manufacturing of products containing magnesium stearate often relate to its poor flowability and the potential for it to adhere to equipment.

The implementation of continuous processes for fatty acid salt production would involve the use of specialized reactors, such as plug flow reactors or continuous stirred-tank reactors (CSTRs), coupled with in-line process analytical technology (PAT) to monitor and control critical process parameters in real-time. This approach offers the potential for a more streamlined and controlled manufacturing process for this compound, leading to a final product with consistently tailored properties.

Solid State Characterization and Polymorphism of Magnesium Palmitostearate

Crystallographic Investigations of Magnesium Palmitostearate

Crystallographic techniques are fundamental in identifying and quantifying the different solid-state forms of this compound. These investigations reveal the complex nature of the material, which can exist in various crystalline structures and an amorphous state. nih.gov

This compound can exist in several distinct solid-state forms, which are primarily differentiated by their degree of hydration. mdpi.com These forms include an amorphous state and multiple crystalline hydrates. researchgate.netnih.gov The identified crystalline forms are the anhydrate, monohydrate, dihydrate, and trihydrate. nih.govmdpi.comnih.gov The amorphous form is characterized by a lack of long-range molecular order, which can be observed as a broad, halo-like peak in X-ray diffraction patterns. nih.gov In contrast, the crystalline forms exhibit well-defined diffraction patterns, indicating an ordered arrangement of molecules. nih.gov Commercial magnesium stearate (B1226849) samples can be composed of a single crystalline form, a combination of different forms, or disordered (amorphous) forms. nih.gov

Identified Solid-State Forms of this compound
FormDescriptionCrystallinity
AnhydrousContains no water of crystallization.Crystalline
MonohydrateContains one molecule of water per formula unit. Can have needle-shaped or disordered structures. nih.govCrystalline
DihydrateContains two molecules of water per formula unit. Often exhibits a plate-like shape. nih.govnih.govCrystalline
TrihydrateContains three molecules of water per formula unit. nih.govCrystalline
AmorphousLacks a defined crystalline lattice. nih.govNon-crystalline

The various forms of this compound can interconvert under different environmental conditions, such as changes in temperature and humidity. researchgate.netnih.gov These transformations are known as polymorphic or hydrate (B1144303) transitions. For instance, exposure to high humidity can cause a phase transition to a higher hydrate form, such as the conversion of the dihydrate to a trihydrate. nih.gov This interaction with water vapor has been found to be a reversible process. researchgate.net

Temperature also induces phase transitions. At low temperatures, anhydrous this compound exists in a crystalline lamellar mesophase. researchgate.net As the temperature increases, it can transition to a liquid crystalline hexagonal phase and eventually to a molten disordered state at high temperatures. researchgate.net Once heated to the hexagonal or disordered phase, the material may be kinetically prevented from reforming the original lamellar crystalline phase upon cooling. researchgate.net

The solid-state form of this compound is highly dependent on its manufacturing process. neu.edu.tr Variability in synthesis conditions, starting materials, and commercial sources can lead to significant differences in the resulting crystalline and amorphous forms. nih.govnih.gov This variability between different manufacturers is a known challenge, as switching between sources can impact the material's functionality. nih.gov The powder characteristics of magnesium stearate are known to differ among products manufactured by different methods. neu.edu.tr The greatest variation observed in commercial samples is often attributed to differences between manufacturers, their specific manufacturing methods, and the raw materials used in synthesis. nih.gov

Powder X-ray Diffraction (PXRD) is a powerful and ideal technique for the quantitative phase analysis (QPA) of multiphase samples like commercial this compound. mdpi.com This method allows for the identification and quantification of the different crystalline and amorphous phases present in a sample. icdd.com The principle of QPA by PXRD is that the intensities of the diffraction lines for a specific phase are proportional to the fraction of that phase in the mixture. mdpi.com

By analyzing the PXRD pattern, which plots diffracted intensity against the diffraction angle (2θ), one can distinguish between the different hydrate forms. nih.govnetzsch.com For example, the monohydrate and dihydrate forms show distinct crystalline diffraction patterns, while the amorphous form presents a broad halo. nih.gov Specific peaks in the diffractogram can be indicative of a particular hydrate; for instance, peaks around 20° and 23.5° 2θ have been associated with the trihydrate form. netzsch.com By employing methods like the Rietveld refinement or doping methods, it is possible to determine the relative abundance of each solid-state form within a given sample. icdd.comresearchgate.net

Spectroscopic Elucidation of Molecular Structure and Interactions

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and intermolecular interactions within this compound.

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying the functional groups present in a molecule. nih.govgsconlinepress.com When applied to this compound, the FTIR spectrum reveals characteristic absorption bands that correspond to the vibrations of specific chemical bonds. researchgate.net

Analysis of the FTIR spectrum of magnesium stearate shows distinct peaks that confirm its molecular structure. Key absorption bands include:

C-H Stretching Vibrations : Bands observed around 2917 cm⁻¹ and 2850 cm⁻¹ are assigned to the symmetric and asymmetric stretching vibrations of the C-H bonds in the long alkyl chains of palmitic and stearic acids. researchgate.net

COO⁻ (Carboxylate) Group Vibrations : The ionic interaction between the magnesium (Mg²⁺) ion and the carboxylate groups (COO⁻) of the fatty acids is a defining feature. This is reflected by two prominent "twin" bands. The band around 1577 cm⁻¹ corresponds to the asymmetric stretching vibration, while the band near 1466 cm⁻¹ represents the symmetric stretching vibration of the COO⁻ groups. researchgate.net

These characteristic peaks provide a spectroscopic fingerprint for this compound, allowing for its identification and an assessment of potential chemical interactions with other substances, as changes in these peak positions or shapes can indicate new molecular interactions. researchgate.net

Characteristic FTIR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~2917Asymmetric C-H Stretch-CH₂-
~2850Symmetric C-H Stretch-CH₂-
~1577Asymmetric COO⁻ StretchCarboxylate (salt)
~1466Symmetric COO⁻ StretchCarboxylate (salt)

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy for Structural Insights and Form Identification

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the different solid forms of magnesium stearate at a molecular level. researchgate.netnih.gov It provides detailed insights into the three-dimensional arrangement of atoms and can reliably identify various crystal forms (polymorphs and pseudopolymorphs like hydrates) and disordered (amorphous) content, regardless of water content or particle size. researchgate.netresearchgate.net

Different solid forms of magnesium stearate, such as the anhydrous, monohydrate, and dihydrate forms, can be distinguished by their unique ssNMR spectra. researchgate.net For instance, ¹³C ssNMR can differentiate these forms based on the chemical shifts of the carboxylate carbon. The dihydrate form typically shows two sharp peaks between 183 and 187 ppm, while a disordered form presents as a single broad peak around 182 ppm. researchgate.net The presence of multiple peaks indicates different orientations of the carbon atoms within the crystal lattice structure. researchgate.net This capability allows for the unambiguous definition and quantification of the crystalline forms present in a sample, which is crucial for understanding and controlling the material's performance. nih.govresearchgate.net Furthermore, ssNMR can be used to monitor changes in the solid form of magnesium stearate even within an intact pharmaceutical tablet, providing valuable information on formulation stability. nih.govresearchgate.net

Thermal Analysis for Phase Transitions and Stability

Thermal analysis techniques are fundamental in characterizing the phase transitions, stability, and solvent content of this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary methods that provide a comprehensive thermal profile of the material. nih.govresearchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal events such as melting and dehydration. researchgate.net The DSC thermogram of magnesium stearate is often complex, exhibiting multiple endothermic peaks that correspond to different physical phenomena. tainstruments.comnetzsch.com

The initial peaks observed at lower temperatures are typically associated with the loss of water (dehydration), which is a kinetic process known as apparent melting. tainstruments.com These peaks may shift with varying heating rates. tainstruments.com For example, a commercial sample might show peaks at approximately 78°C, 92°C, 96°C, and 116°C, which are partly due to the release of surface and bound water. netzsch.com The subsequent peaks at higher temperatures represent the true thermodynamic melting of the anhydrous form. tainstruments.comnetzsch.com The complex nature of the thermograms, often showing broad or multiple peaks between 77°C and 115°C, indicates that commercial magnesium stearate is frequently a mixture of different hydrates. netzsch.comnetzsch.com The melting range for the water-free substance is often cited as being between 130°C and 145°C. netzsch.comnetzsch.com The specific temperatures and enthalpies of these transitions serve as a fingerprint, allowing for the identification and differentiation of various polymorphic and hydrated forms. netzsch.comnih.gov

Table 1: DSC Thermal Events for a Commercial Magnesium Stearate Sample

Event TypePeak Temperature (°C)Associated Process
Endotherm77 - 90Evaporation of surface water
Endotherm90 - 115Release of hydrate water / Melting
Endotherm141 - 145Melting of water-free constituents

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing quantitative information about solvent content and thermal decomposition. labwrench.com For magnesium stearate, TGA is particularly useful for determining the amount of water present. netzsch.comnetzsch.com

A typical TGA curve for magnesium stearate shows an initial mass loss at temperatures up to about 130°C, which corresponds to the evaporation of water. netzsch.comnetzsch.com This process can occur in distinct steps, which can be visualized more clearly using the first derivative of the TGA curve (DTG). The first step, often below 100°C, is attributed to the loss of loosely bound surface water, while a subsequent step between 100°C and 130°C corresponds to the release of bound hydrate water. netzsch.comnetzsch.com The percentage of mass loss in these steps helps to identify the hydration state, such as monohydrate, dihydrate, or trihydrate. netzsch.comnetzsch.com For example, a mass loss of around 3.5% is indicative of at least a monohydrate form being present. netzsch.com The thermal decomposition of the compound itself begins at much higher temperatures, typically around 350°C. netzsch.comnetzsch.com

Table 2: TGA Mass Loss Events for a Magnesium Stearate Monohydrate Sample

Temperature RangeMass Loss StepAssociated ProcessExample Mass Loss (%)
Room Temp - 100°C1Evaporation of surface water~1.8%
100°C - 130°C2Release of hydrate water~1.7%
> 350°C3Thermal decomposition> 85%

Particle Morphology and Surface Topography Characterization

The performance of this compound as a pharmaceutical lubricant is significantly influenced by its particle characteristics, including shape, size, and surface features. researchgate.netpharmtech.com These attributes affect powder flow, lubrication efficiency, and the physical properties of the final tablet. researchgate.net

Scanning Electron Microscopy (SEM) is an essential tool for visualizing the three-dimensional morphology of magnesium stearate particles. neu.edu.trpharmaexcipients.comnih.gov SEM images reveal that the compound often exists as agglomerated, flake-like particles. pharmtech.com The morphology can vary significantly between different commercial grades, with some appearing as smoother, more consistent particles while others are more irregular and acicular (needle-shaped). neu.edu.trpharmtech.com These primary particles are often described as resembling a "deck of cards" or lamellar plates. pharmtech.com

SEM can also provide qualitative information about surface roughness. nih.govresearchgate.net A rougher surface may influence how the lubricant adheres to and coats other particles in a formulation. pharmtech.com While direct quantitative measurement of surface roughness for fine powders is complex, SEM micrographs clearly show differences in surface texture, from smooth to highly irregular, which can be correlated with the material's manufacturing process and performance. neu.edu.trpharmtech.com

Particle size distribution (PSD) is a critical material attribute that has a direct impact on the functionality of magnesium stearate. nih.govpharmaexcipients.com It is commonly measured using laser diffraction, which can determine parameters such as the median particle size (d50) and the span of the distribution. nih.govpharmaexcipients.com

The PSD of commercial magnesium stearate grades can vary, with median particle sizes typically ranging from approximately 7 to 17 µm. pharmaexcipients.com This variation has significant consequences for performance. A smaller particle size results in a higher specific surface area. pharmtech.comnih.gov When used as a lubricant, a larger surface area allows for more extensive coating of the active ingredient and other excipient particles. pharmtech.com However, this can sometimes be detrimental, as excessive hydrophobic coating may slow down the dissolution rate of the drug from the tablet. pharmtech.com Conversely, finer lubricant particles can lead to a greater reduction in tablet tensile strength because they more effectively disrupt the bonding between the primary formulation particles. pharmaexcipients.com Therefore, controlling the particle size distribution is crucial for balancing lubrication efficiency with the desired tablet properties, such as hardness and dissolution. researchgate.netnih.gov

Table 3: Example Particle Size Distribution Data for Different Magnesium Stearate Grades

ParameterMgSt Grade 1MgSt Grade 2MgSt Grade 3
d10 (μm)4.12.53.2
d50 (μm)17.28.96.9
d90 (μm)32.518.113.4

Specific Surface Area Determination and its Correlation with Functionality

The specific surface area (SSA) of this compound is a critical physical property that significantly influences its functionality, particularly in pharmaceutical applications where it is used as a lubricant. nih.govciqtekglobal.comcovalentmetrology.com SSA relates to the particle morphology, including porosity and fineness, and is an indicator of the material's manufacturing and thermal history. covalentmetrology.com

Determination of Specific Surface Area

The most common method for determining the specific surface area of this compound is the volumetric method using gas adsorption, with the data analyzed by the Brunauer-Emmett-Teller (BET) method. covalentmetrology.comnsf.gov This technique typically involves the adsorption of an inert gas, such as nitrogen or krypton, onto the surface of the solid particles at cryogenic temperatures (e.g., the temperature of liquid nitrogen). nsf.gov

The process requires careful sample preparation, known as degassing, to remove atmospheric contaminants from the particle surfaces before analysis. micromeritics.com This is a critical step, as improper degassing can alter the surface of the material and lead to inaccurate and non-reproducible results. micromeritics.com For this compound, degassing is typically achieved by heating the sample under a vacuum or in a stream of dry, inert gas. covalentmetrology.com However, the temperature must be carefully controlled, as excessive heat can cause melting, sintering, or dehydration, which drastically reduces the surface area. ciqtekglobal.commicromeritics.com Research has shown that degassing temperatures should not exceed 35-40°C to preserve the material's original surface properties. nsf.govmicromeritics.com

The following table illustrates the effect of degassing temperature on the measured specific surface area of a magnesium stearate sample.

Degassing Temperature (°C)Degassing Time (hours)Resulting Specific Surface Area (m²/g)
3548.7
4548.1
5545.3
6543.2
This table is generated based on data indicating that magnesium stearate should not be degassed at temperatures above 35°C due to melting and sintering that lower the measured surface area. micromeritics.com

Correlation with Functionality

The specific surface area of this compound is directly correlated with its performance as a lubricant in solid dosage form manufacturing. nih.govciqtekglobal.com Commercially available pharmaceutical-grade magnesium stearate can have a wide range of specific surface areas, typically from 3 to 54 m²/g. ciqtekglobal.com

Lubrication Efficiency: A higher specific surface area generally results in better lubrication efficiency. nih.govciqtekglobal.comresearchgate.net Particles with a larger SSA have a greater tendency to adhere to the surfaces of other particles in a formulation, creating a more uniform and thinner lubricant layer during blending. researchgate.net This homogenous coating effectively reduces the friction between the tablet and the die wall during the compaction and ejection process. ciqtekglobal.comcovalentmetrology.com Conversely, materials with a lower SSA may result in an uneven distribution of lubricant particles. researchgate.net

Tabletability and Dissolution: While a high SSA is beneficial for lubrication, it can have adverse effects on other tablet properties. An increase in the SSA of the lubricant can lead to a decrease in the tensile strength of the tablets and an increase in their brittleness. ciqtekglobal.com Furthermore, because this compound is hydrophobic, a more extensive surface coating (resulting from a higher SSA) can impede the penetration of water into the tablet matrix, thereby slowing down the rates of disintegration and dissolution of the active pharmaceutical ingredient. ciqtekglobal.comuky.edu

The following interactive table summarizes the general correlation between specific surface area and key functional properties.

Specific Surface AreaLubrication EfficiencyTablet Tensile StrengthDissolution Rate
High IncreasedDecreasedDecreased
Low DecreasedIncreasedIncreased

Interparticulate Interactions and Bulk Material Science of Magnesium Palmitostearate

Flowability and Compressibility of Magnesium Palmitostearate Powders

The addition of this compound to powder formulations significantly alters their bulk-level properties, influencing both flowability and compressibility. These changes are a direct result of the lubricant's effect on interparticle forces.

Rheological Characterization of Powder Blends

Powder rheology provides quantitative measures of a powder's flow characteristics under various conditions. The use of a powder rheometer can characterize the effect of this compound on a blend's flowability through several key parameters, including Basic Flowability Energy (BFE), Specific Energy (SE), and Permeability. nih.govmdpi.comnih.gov BFE, for instance, quantifies the energy needed for a blade to move through a powder bed and is affected by the powder's compressibility and consolidation state. mdpi.com

Studies have shown that the addition of magnesium stearate (B1226849) can improve the flowability of cohesive powders. researchgate.netnih.gov For example, in blends with cohesive regular lactose (B1674315), magnesium stearate has a significant positive effect on flow, whereas its impact on already free-flowing powders is minimal. researchgate.netnih.gov Research has established good linear relationships between rheological parameters like BFE and SE and the performance of dry powder inhaler formulations containing magnesium stearate. nih.gov The rheological properties are influenced by the polymorphic form of the magnesium stearate used (e.g., anhydrate, monohydrate, dihydrate), with each form affecting the powder blend differently. nih.gov

Rheological ParameterDescriptionInfluence of this compound
Basic Flowability Energy (BFE)Energy required to displace a conditioned bulk powder, indicating flowability in a consolidated state. mdpi.comGenerally decreases in cohesive powders, indicating improved flowability. nih.gov
Specific Energy (SE)Energy required to move the rheometer blade upwards through the powder, reflecting cohesion in a low-stress state.Can be reduced, signifying lower cohesion and easier particle movement. nih.gov
PermeabilityMeasures the ability of air to pass through a powder bed, relating to particle packing and porosity. nih.govCan be altered depending on how the lubricant affects particle packing and fills voids.

Impact of Particle Attributes (Size, Shape, Porosity) on Bulk Properties

The physical attributes of this compound particles are critical material attributes that directly influence the bulk properties of a powder blend. nih.gov These attributes include particle size and distribution, shape (morphology), crystallinity, and moisture content. bohrium.comresearchgate.net

Finer grades of magnesium stearate, which have a smaller primary particle size, can lead to a more significant detrimental effect on the mechanical strength of tablets. pharmaexcipients.com This is because a given concentration of a finer lubricant provides a higher number of particles, resulting in greater surface area coverage on the diluent particles. pharmaexcipients.com While MgSt with smaller particle size, higher crystallinity, and higher moisture content can provide better flowability, the resulting tablets often have lower tensile strength. researchgate.net The palmitate-to-stearate ratio (C16/C18) can also affect flowability, although its effect is often confounded by other physical properties like particle size and morphology. researchgate.netresearchgate.net The various crystalline forms, such as the dihydrate being plate-shaped and the monohydrate being needle-shaped, also contribute to differences in performance. nih.gov

Particle AttributeImpact on Bulk PropertiesResearch Finding
Particle SizeAffects surface area coverage and flowability.Smaller lubricant particles can improve flow but decrease tablet tensile strength due to higher surface coverage. researchgate.netpharmaexcipients.com
CrystallinityInfluences lubrication efficiency and tablet properties.Highly crystalline forms of MgSt may lead to a more pronounced reduction in the apparent solubility of certain drugs. nih.gov
Moisture Content / Hydrate (B1144303) FormDifferent hydrate forms (anhydrous, monohydrate, dihydrate) have distinct crystal arrangements and packing, affecting rheology. nih.govInitial moisture content and crystal packing of polymorphs define their effects on the rheology of lubricated powders. nih.govresearchgate.net
C16/C18 RatioThe ratio of palmitate to stearate can influence powder flow.The C16/C18 ratio was found to affect flowability, but its effect was often confounded by other physical properties. researchgate.net

Assessment of Cohesion and Adhesion Forces within Powder Beds

This compound is widely used to modify interparticle friction and adhesion. nih.gov By adhering to the surfaces of host particles, it reduces the cohesive forces between them, which is particularly effective for improving the flowability of cohesive powders. nih.govresearchgate.net As powder cohesion increases, the positive impact of lubricants on flowability becomes more significant. nih.govresearchgate.net

The mechanism involves the delamination of magnesium stearate particles under shear, which then coat the surfaces of the other particles in the blend. nih.gov This surface modification reduces the natural roughness of the host particles and minimizes direct contact points, thereby lowering the frictional and cohesive forces that impede flow. nih.gov The energy required to move particles relative to each other is thus reduced, which can be measured as a decrease in the specific upward flow energy (SUFE), a parameter highly dependent on bulk cohesion. nih.gov

Lubricant Film Formation and Distribution in Blends

The effectiveness of this compound as a lubricant hinges on its ability to form a thin, uniform film on the surfaces of other particles in a blend. The integrity and extent of this film are governed by both mechanistic principles and processing conditions.

Mechanistic Models of Lubrication (e.g., Boundary Lubrication)

Magnesium stearate functions as a boundary lubricant, forming a film between the tablet's edge and the die wall to reduce friction during tablet ejection. nih.govfabad.org.tr The lubrication mechanism within the powder blend itself is hypothesized to occur in several ways. One widely accepted model suggests that the lubricant particles first fill any surface cavities or irregularities on the host particles. nih.gov This initial step smooths the particle surfaces. Following this, a more continuous layer or film is formed over the host particles. nih.gov This film creates a barrier with low shear strength, reducing interparticle friction and improving flow. nih.govfabad.org.tr The polar functional groups of the lubricant may adhere to metal surfaces, forming a boundary that prevents direct contact between the formulation and the processing equipment. pharmaexcipients.com

Influence of Blending Time and Intensity on Lubricant Layer Integrity

The duration and intensity of the blending process are critical parameters that determine the extent of lubricant distribution and the integrity of the resulting film. neu.edu.tr Initially, as blending proceeds, magnesium stearate particles deagglomerate and coat the surfaces of the host particles. pharmaexcipients.compharmaexcipients.com This leads to improved lubrication and flowability.

However, prolonged or overly intensive mixing can lead to "over-lubrication." fabad.org.trresearchgate.net In this state, the lubricant film becomes excessively thick or dense, which can negatively impact tablet quality. pharmaexcipients.comresearchgate.net A longer blending duration results in greater coverage of the formulation components by lubricant particles, which can decrease the tablet's tensile strength because it hinders the strong bonding between the primary particles. pharmaexcipients.comresearchgate.net Studies have shown that the hardness of tablets decreases as the mixing time with magnesium stearate increases, often following a first-order rate. researchgate.net Therefore, the lubrication time and concentration must be carefully balanced to achieve optimal flow and tablet properties without compromising mechanical strength. fabad.org.tr The sensitivity to over-lubrication is also dependent on the deformation behavior of the other materials in the blend, with highly plastic materials being more susceptible. researchgate.net

Heterogeneity of Lubricant Distribution on Particle Surfaces

The efficacy of this compound as a lubricant is fundamentally linked to its distribution on the surfaces of excipient and active ingredient particles within a pharmaceutical blend. The dispersion process is not instantaneous or uniform, leading to a characteristic heterogeneity that evolves with processing parameters. The mechanism of lubricant dispersion is often described as a two-stage process. nih.gov Initially, lubricant particles adhere to the surfaces of the host particles. As the blending process continues and further shear stress is applied, the agglomerates of lubricant particles are broken down, and individual particles may delaminate into smaller platelets, which then spread to cover additional particle surfaces. nih.gov

This progressive coverage results in a heterogeneous lubricant film across the particle population. The extent and nature of this film are critically dependent on factors such as blending time and lubricant concentration. Longer blending durations generally lead to more extensive surface coverage, causing a more pronounced effect on the bulk properties of the powder and the resulting tablets. pharmaexcipients.comnih.govpharmaexcipients.com The flake-like or plate-like morphology of this compound is conducive to this delamination and spreading behavior, allowing it to effectively coat the surfaces of other components in the formulation. nih.gov The uneven distribution means that some particle surfaces may be heavily coated while others remain relatively free of lubricant, influencing the subsequent compaction and cohesion phenomena.

Adhesion and Cohesion Phenomena in Compaction

This compound plays a critical dual role in managing adhesion and cohesion during tablet manufacturing. Adhesion, in this context, refers to the undesirable sticking of the formulation to tooling surfaces, such as the die walls and punch faces. Cohesion refers to the interparticulate forces that bind the powder particles together to form a coherent tablet. This compound is added to formulations primarily to mitigate adhesion, but its presence invariably influences cohesion. pharmaexcipients.comnih.gov

Interparticulate Forces and their Influence on Tablet Properties

The presence of this compound on particle surfaces directly influences the interparticulate forces that govern tablet strength. The reduction of tablet hardness, or tensile strength, is a well-documented consequence of its use. nih.gov This effect arises because the lubricant particles on the surface form a physical barrier between the primary particles of the formulation. pharmaexcipients.com This barrier prevents the formation of strong, direct solid-solid bonds (e.g., hydrogen bonds or van der Waals forces) between the excipient and active ingredient particles during compaction. Instead, the interparticulate interactions are replaced by weaker forces at the lubricant-particle interface. pharmaexcipients.com

This reduction in bonding strength has a significant impact on the final tablet properties. The relationship between lubricant concentration, blending time, and tablet strength is generally inverse; as lubricant concentration or blending time increases, the extent of surface coverage increases, leading to a more pronounced reduction in tensile strength. pharmaexcipients.comnih.gov Furthermore, the weakened interparticle bonding can lead to increased porosity expansion, or elastic relaxation, after the compaction pressure is released. nih.gov In materials that deform plastically, a strong interparticle bond helps to counteract this relaxation, but when the bond is weakened by a lubricant film, the tablet is more prone to expanding, potentially affecting its stability and integrity. nih.gov

Table 1: Research Findings on the Impact of this compound Blending Time on Tablet Properties

Blending ParameterObserved Effect on Tablet PropertyScientific Rationale
Short Blending Time Higher Tensile StrengthIncomplete surface coverage allows for more direct particle-to-particle bonding, resulting in a stronger tablet matrix.
Long Blending Time Reduced Tensile Strength pharmaexcipients.comnih.govpharmaexcipients.comExtensive delamination and coating of particles creates a boundary film that weakens interparticulate bonding forces. pharmaexcipients.com
Short Blending Time Higher Ejection ForceInsufficient lubrication at the die-wall interface results in greater friction during tablet ejection.
Long Blending Time Lower Ejection ForceA more uniform lubricant layer forms between the tablet surface and the die wall, reducing interfacial friction. nih.gov

Table 2: Influence of this compound Concentration on Tablet Tensile Strength

Lubricant ConcentrationEffect on Tensile StrengthMechanism
Low (e.g., <0.5% w/w) Minor ReductionLimited surface coverage allows for significant interparticulate bonding to occur, maintaining tablet strength.
High (e.g., >1.0% w/w) Significant Reduction pharmaexcipients.comnih.govIncreased lubricant availability leads to more comprehensive surface coverage, substantially reducing the bonding area and strength between particles. pharmaexcipients.comnih.gov

Mitigation of Die-Wall Adhesion during Compression

One of the primary functions of this compound is to act as a boundary lubricant to prevent the adhesion of the tablet to the metal surfaces of the die wall during and after compression. pharmaexcipients.compharmaexcipients.com This is crucial for a successful manufacturing process, as high friction during tablet ejection can lead to defects such as capping or lamination and can damage the tooling.

Excipient Functionality and Mechanistic Investigations of Magnesium Palmitostearate

Impact of Magnesium Palmitostearate on Tablet Compaction Behavior

This compound, a common lubricant in pharmaceutical manufacturing, significantly influences the process of tablet compaction. Its primary role is to reduce the friction between the tablet surface and the die wall during ejection, but its presence also introduces complex effects on the mechanical properties and behavior of the powder blend during and after compression. The effectiveness and impact of this compound are dictated by a combination of its concentration, physical properties, and its interaction with other excipients in the formulation.

Effect on Plastic Deformation and Brittle Fracture during Compression

The influence of this compound on tablet strength is closely linked to the deformation mechanism of the other excipients in the formulation researchgate.netnih.gov. Materials are broadly categorized by their behavior under compression: those that undergo plastic deformation (permanently change shape) and those that experience brittle fracture (break into smaller fragments).

Plastically deforming materials, such as microcrystalline cellulose (B213188), are particularly sensitive to the negative effects of lubricants on tablet strength researchgate.netnih.govresearchgate.net. During compression, this compound particles form a film on the surface of these excipient particles. This film acts as a physical barrier, weakening the crucial interparticle bonding forces that give the tablet its mechanical strength researchgate.netcuni.cz. The result is a tablet with reduced tensile strength nih.gov. Studies have shown that the large stress relaxation observed in compacts with magnesium stearate (B1226849) is dependent on this plastic deformation, with no evidence of fragmentation ekb.eg.

Conversely, materials that consolidate through brittle fracture, like aggregated gamma-sorbitol or calcium phosphate (B84403) dihydrate, exhibit low lubricant sensitivity nih.govcuni.cz. When these materials are compressed, they fracture, creating new, clean surfaces that are free from the lubricant film researchgate.net. This allows for strong interparticle bonding to occur on these newly formed surfaces, largely mitigating the negative impact of the lubricant on tablet strength researchgate.netnih.gov.

Influence on Ejection Force and Tablet Tensile Strength

One of the primary functions of this compound is to act as a lubricant to facilitate the tablet manufacturing process by reducing the force required to eject the compressed tablet from the die researchgate.netbham.ac.uk. Inadequate lubrication can lead to high ejection forces, causing tablet defects like capping and lamination, and increasing wear on the tablet tooling researchgate.net.

However, the addition of this lubricant typically has an inverse relationship with the tablet's tensile strength. Research consistently shows that increasing the concentration of this compound or extending the blending time leads to a greater reduction in tablet tensile strength nih.govpharmaexcipients.comnsf.gov. This reduction occurs because the lubricant particles coat the surfaces of other components, forming a physical barrier that hinders the strong inter-particulate bonds necessary for a robust tablet researchgate.net.

The effect on ejection force is also concentration-dependent, though the relationship can be complex. Generally, higher lubricant concentrations lead to lower ejection forces pharmaexcipients.comresearchgate.net. However, some studies have found that the effect of concentration on ejection force may diminish at higher levels, or that the force may remain constant despite an increase in lubricant concentration pharmaexcipients.comresearchgate.net. The fatty acid composition also plays a role; magnesium stearate with a lower stearate (and thus higher palmitate) content has been shown to have lower lubrication performance, resulting in a lesser reduction in tablet ejection force nih.govpharmaexcipients.com.

Table 1: Effect of this compound Parameters on Tablet Properties

Parameter ChangeEffect on Tensile StrengthEffect on Ejection Force
Increase in Concentration Decrease nih.govpharmaexcipients.comDecrease (effect may diminish at higher concentrations) pharmaexcipients.com
Increase in Blending Time Decrease nih.govpharmaexcipients.comDecrease pharmaexcipients.com
Lower Stearate/Higher Palmitate Content Slightly Higher nih.govpharmaexcipients.comLesser Reduction nih.govpharmaexcipients.com

Relationship between Solid-State Properties and Compaction Performance

The compaction performance of this compound is not solely dependent on its concentration but is also significantly influenced by its solid-state properties. These properties include the fatty acid composition (the ratio of palmitic to stearic acid), particle size, specific surface area, crystallinity, and hydrate (B1144303) form nih.govresearchgate.netnih.gov.

Variations in the ratio of palmitate (C16) to stearate (C18) can affect performance. Studies have indicated that a lower stearate content can lead to slightly higher tablet tensile strength and a lesser reduction in ejection force, suggesting a difference in lubrication efficiency nih.govpharmaexcipients.com. However, other research suggests the C16/C18 ratio has a minimal effect on the physical properties of the final tablet researchgate.net.

The physical form of the lubricant is critical. Different hydrate forms (e.g., monohydrate, dihydrate, and disordered or amorphous forms) exhibit different lubrication efficiencies and impacts on tabletability nsf.govnih.gov. Monohydrate and dihydrate forms tend to be good lubricants, effectively reducing ejection force, but they can also lead to softer tablets (lower tensile strength) nsf.govnih.gov. In contrast, disordered forms may be less effective as lubricants but result in better tabletability nsf.govnih.gov. This is because disordered, irregularly shaped particles may hinder the formation of a smooth, uniform lubricant film around other particles nih.gov. Tablet tensile strength is also influenced by the lubricant's particle size, crystallinity, and moisture content researchgate.net.

Table 2: Influence of this compound Solid-State Properties on Compaction

Solid-State PropertyInfluence on Compaction Performance
Hydrate Form (Monohydrate/Dihydrate) Good lubrication efficiency (lower ejection force), but may decrease tablet tensile strength nsf.govnih.gov.
Hydrate Form (Disordered/Amorphous) Less effective lubrication, but better tabletability (higher tensile strength) nsf.govnih.gov.
Particle Size Influences tablet tensile strength researchgate.net. Smaller particles may form a film faster, reducing strength cuni.cz.
Crystallinity Affects tablet tensile strength researchgate.net. Highly crystalline MgSt may reduce drug solubility more researchgate.net.
Specific Surface Area Higher surface area can lead to slower drug dissolution nih.gov.
Fatty Acid Ratio (Palmitate/Stearate) Lower stearate content may result in slightly higher tensile strength and less reduction in ejection force nih.govpharmaexcipients.com.

Lubricant Sensitivity of Formulations and Excipient Interactions

Lubricant sensitivity refers to the degree to which a formulation's tabletability is negatively affected by the addition of a lubricant. This sensitivity is highly dependent on the properties of the other excipients in the blend, particularly their deformation mechanism researchgate.netnih.gov.

As previously noted, formulations containing plastically deforming excipients like microcrystalline cellulose are known to have high lubricant sensitivity nih.gov. The lubricant easily coats the particles, preventing strong bonds from forming, which leads to a significant reduction in tablet strength nih.gov. In contrast, formulations with brittle materials such as lactose (B1674315) or calcium phosphate dihydrate are less sensitive because the fracture of these particles during compression creates new, unlubricated surfaces for bonding researchgate.netcuni.cz. The morphology of an excipient also plays a role; for example, anhydrous lactose with its flat surface is more sensitive to lubrication than the more porous granulated lactose because the lubricant can delaminate more easily on the flatter surface nih.gov.

The concentration and specific surface area of the lubricant are key factors affecting this sensitivity cuni.cz. At lower concentrations, the formation of the strength-reducing film is slower. Similarly, larger lubricant particles also decelerate the film-forming process compared to smaller particles, resulting in a smaller decrease in tablet strength for a given mixing time cuni.cz. The intensity and duration of mixing are also critical, as higher shear forces can accelerate the migration of lubricant particles to the surfaces of other excipients cuni.cz.

Role of this compound in Drug Release Modulation

Beyond its mechanical effects during compaction, this compound plays a significant role in modulating the release of the active pharmaceutical ingredient (API) from the finished tablet. This influence stems directly from its fundamental chemical nature.

Mechanism of Hydrophobicity Contribution to Release Profile

The primary mechanism by which this compound modulates drug release is through its hydrophobic (water-repellent) nature nih.govnih.govnbinno.comnih.gov. The molecule consists of a polar magnesium head and non-polar fatty acid tails (palmitic and stearic acids) nih.gov. During blending, these lubricant particles coat the API and other excipient particles nbinno.com.

When the tablet is ingested, this hydrophobic film acts as a barrier, hindering the penetration of water into the tablet matrix nih.govnbinno.com. This waterproofing effect slows down two critical processes:

Tablet Disintegration: The rate at which the tablet breaks apart into smaller granules is reduced nih.govnbinno.comnih.gov.

Drug Dissolution: The subsequent process of the API dissolving into the surrounding fluid is also slowed, as the hydrophobic layer limits the contact between the drug and the medium nsf.govnih.gov.

Formation of Diffusion Barrier Layers at Tablet Surface

This compound is known for its hydrophobic characteristics, which are central to its function as a lubricant and also influence drug dissolution. nih.gov During the tablet manufacturing process, particularly in the blending stage, particles of this compound can coat the surfaces of the API and other excipient granules. nih.gov Upon compression, these coated particles can form a thin, hydrophobic layer or film on the surfaces of the granules and at the tablet-die interface. nih.govnih.gov

This hydrophobic barrier impedes the penetration of water into the tablet matrix. nih.gov The reduced wettability of the tablet surface and the particles within it slows down the disintegration and dissolution processes. The extent of this dissolution delay is often proportional to the amount of this compound used and the duration of the blending process; prolonged mixing can lead to the formation of a more extensive hydrophobic layer. nih.govnih.gov This effect is particularly pronounced for drugs with low solubility, where the lubricant's impact on wetting becomes a significant rate-limiting step. nih.gov The formation of this diffusion barrier is a critical consideration in formulation design, as it can be leveraged to modify drug release profiles but can also lead to "over-lubrication," which may undesirably slow dissolution and affect bioavailability. nih.gov

Kinetic Modeling of Drug Release from this compound-Containing Matrices

To quantitatively understand and predict the drug release from matrices containing this compound, various mathematical models are employed. These kinetic models help to elucidate the underlying mechanisms of drug release, such as diffusion, erosion, or swelling. rjpbcs.comnih.gov Among the most commonly used are the Higuchi and Korsmeyer-Peppas models. mdpi.com

The Higuchi model is one of the earliest and most widely used models to describe drug release from a matrix system. ptfarm.pl It posits that the cumulative amount of drug released is proportional to the square root of time, which is characteristic of a Fickian diffusion-controlled process. rsc.org

The Korsmeyer-Peppas model is a more comprehensive model that relates the cumulative drug release to time exponentially. ptfarm.pl This model is particularly useful for analyzing release from polymeric systems when the release mechanism is not well known or when more than one type of release phenomenon is involved. mdpi.com The model is represented by the equation:

Mt / M∞ = ktn

Here, Mt / M∞ is the fraction of drug released at time t, k is the release rate constant, and n is the release exponent, which is indicative of the drug release mechanism. ptfarm.pl The value of 'n' provides insight into the transport mechanism.

Table 1: Interpretation of Release Exponent (n) in the Korsmeyer-Peppas Model for Cylindrical Tablets

Release Exponent (n) Drug Transport Mechanism
0.45 Fickian Diffusion
0.45 < n < 0.89 Anomalous (non-Fickian) Transport (Diffusion and swelling/erosion)
0.89 Case II Transport (Zero-order release)

Source: rjpbcs.com

By fitting experimental dissolution data to these models, researchers can determine the primary mechanism governing drug release from a formulation containing this compound, whether it be diffusion through the hydrophobic barrier, matrix erosion, or a combination of processes. mdpi.comnih.govresearchgate.net

pH-Dependent Alterations in Release Behavior

The drug release behavior from matrices containing this compound can be significantly influenced by the pH of the surrounding medium. nih.gov This pH-dependency stems from the chemical nature of the excipient as a salt of a weak acid (palmitic and stearic acids) and a strong base.

In acidic environments, such as the simulated gastric fluid (pH 1.2), the magnesium salt can react and convert to its corresponding free fatty acids—stearic acid and palmitic acid. nih.gov These fatty acids are less soluble and more hydrophobic than the magnesium salt form. nih.gov This conversion can enhance the formation of a hydrophobic, water-repellent layer, leading to a more pronounced delay in tablet disintegration and a slower rate of drug dissolution. nih.gov

Conversely, in neutral to basic conditions, such as in simulated intestinal fluid (pH 6.8), this compound tends to remain in its more soluble salt form. nih.gov Consequently, its retarding effect on dissolution may be less pronounced compared to its effect in an acidic medium. This pH-dependent solubility of the excipient itself can introduce variability in drug release as a tablet transits through the gastrointestinal tract, which has different pH environments. This is a critical factor in the development of controlled-release formulations, where predictable release profiles across different physiological pH values are desired. nih.govgoogle.comgoogle.com

This compound-Active Pharmaceutical Ingredient Interactions

The potential for physicochemical interactions between this compound and APIs is a crucial aspect of preformulation studies. researchgate.net Such interactions can impact the stability, manufacturability, and bioavailability of the final drug product.

Physicochemical Compatibility Studies in Binary and Multicomponent Systems

Physicochemical compatibility studies are essential to identify potential interactions between an API and excipients. ufmg.br For this compound, these studies often involve creating binary mixtures of the excipient with the API and analyzing them under accelerated conditions of heat and humidity. nih.gov

Differential Scanning Calorimetry (DSC) is a primary technique used for this purpose. ufmg.brresearchgate.net In DSC analysis, a shift in the melting point of the API or the appearance of new endothermic or exothermic peaks in the thermogram of the binary mixture can indicate a physical or chemical interaction. ufmg.br For example, the formation of a simple eutectic mixture was observed between ibuprofen (B1674241) and magnesium stearate. researchgate.net Other techniques, such as Fourier Transform Infrared Spectroscopy (FTIR), are also used to detect changes in the functional groups of the API and excipient that would suggest a chemical interaction. nih.gov

Table 2: Examples of Analytical Techniques in API-Excipient Compatibility Studies

Analytical Technique Principle of Detection Indication of Interaction
Differential Scanning Calorimetry (DSC) Measures differences in heat flow into a sample and a reference as a function of temperature. Appearance of new peaks, shifting or disappearance of melting endotherms of the components. ufmg.brresearchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, identifying molecular functional groups. Shifting or disappearance of characteristic vibrational bands, appearance of new bands. nih.gov

| X-Ray Powder Diffraction (XRPD) | Analyzes the diffraction pattern of X-rays scattered by the crystalline structure of a solid. | Changes in the diffraction pattern, indicating alterations in the crystalline form or formation of a new solid phase. nih.gov |

Investigation of Solid-State Drug-Excipient Interactions

Solid-state interactions between this compound and APIs can be complex and may lead to the degradation of the drug or the formation of new chemical entities. nih.gov These interactions are often facilitated by the manufacturing process (e.g., pressure during compaction) and storage conditions.

One well-documented interaction is the reaction between magnesium stearate and APIs containing amine groups, which can be accelerated by the presence of moisture and alkaline lubricants. researchgate.net The stearate salt can also interact with acidic drugs. Studies have confirmed an interaction between ibuprofen and magnesium stearate, resulting in the formation of diibuprofen magnesium. nih.gov Similarly, incompatibilities have been reported with other drugs like albendazole (B1665689) and fosinopril (B1673572) sodium when mixed with magnesium stearate. researchgate.net These solid-state reactions can alter the drug's chemical stability and must be thoroughly investigated during formulation development.

Surface Chemistry Alterations at Drug-Excipient Interfaces

The interaction at the interface between drug particles and this compound is critical to its function and potential impacts on the drug product. As a lubricant, this compound is intended to coat the surface of other particles in the formulation. nih.gov The nature of this surface coverage has been a subject of investigation.

Table of Compounds Mentioned

Compound Name
This compound
Stearic acid
Palmitic acid
Ibuprofen
Albendazole
Fosinopril sodium
Diibuprofen magnesium
Propylene glycol alginate
Sodium alginate
Propranolol HCl
Azathioprine
Mannitol
Colloidal silicon dioxide
Talc (B1216)
Ranitidine hydrochloride
8-Prenylnaringenin
Polyvinylacetate
Polyvinylpyrrolidone
Sodium carbonate
Sodium citrate
Magnesium hydroxide (B78521)
Magnesium oxide

Effects on Drug Degradation Pathways (e.g., formation of stearic acid derivatives)

This compound, commonly referred to in literature as magnesium stearate, can influence the chemical stability of active pharmaceutical ingredients (APIs). Its presence in a formulation can, in some cases, accelerate degradation pathways, leading to the formation of various derivatives. The catalytic effect is often attributed to the micro-environmental pH created by the excipient. nih.gov

Research into drug-excipient compatibility has identified several instances where magnesium stearate participates in or catalyzes the degradation of specific drugs. For example, in solid-state mixtures stored under elevated temperature and humidity (60°C and 75% relative humidity), magnesium stearate was found to catalyze the decomposition of aspirin. researchgate.net The identified degradation products in this reaction were salicylsalicylic acid and acetylsalicylsalicylic acid. researchgate.net Similarly, the stability of moexipril (B10654) was observed to decrease significantly in the presence of magnesium stearate, indicating a clear incompatibility. researchgate.net

The interaction is not limited to hydrolysis. For drugs containing a primary amine group, there is a potential for reaction with magnesium stearate or its free fatty acid components (stearic acid and palmitic acid). A notable example is the formulation of norfloxacin, where after prolonged storage at 60°C, a stearoyl derivative of the drug was formed. neu.edu.tr This highlights a pathway where the fatty acid moiety of the excipient directly reacts with the API. The reactivity of magnesium stearate has been documented with a range of other APIs, including glimepiride, cephalexin, indomethacin, ketoprofen, and clopidogrel (B1663587) besylate. neu.edu.tr

In acidic environments, such as the stomach, magnesium stearate can undergo a chemical transformation itself. The salt can react with acid to generate free stearic acid. nih.gov This conversion can influence the drug release profile, as the less soluble stearic acid can create a more pronounced hydrophobic barrier around the API, potentially delaying dissolution. nih.gov

Table 1: Examples of Drug Degradation Influenced by Magnesium Stearate

Active Pharmaceutical Ingredient (API)Observed EffectDegradation Product(s) / PathwayReference
Acetylsalicylic Acid (Aspirin)Catalyzed decomposition in solid state at 60°C/75% RH.Salicylsalicylic acid, Acetylsalicylsalicylic acid. researchgate.net
MoexiprilThreefold decrease in stability.Hydrolytic degradation. researchgate.net
NorfloxacinFormation of a derivative after prolonged storage at 60°C.Stearoyl derivative. neu.edu.tr
Quinapril HydrochlorideAccelerated degradation under elevated relative humidity.Hydrolytic degradation. researchgate.net

Applications in Controlled Release Systems

This compound is a key excipient in the development of controlled-release drug delivery systems. nih.gov These systems are designed to release a drug at a predetermined rate to maintain a specific concentration in the body over an extended period. ijpras.com The hydrophobic nature of this compound is a primary attribute exploited in these formulations. nih.gov By forming a water-repellent film around other particles or by being incorporated into a matrix structure, it can modulate the rate at which water penetrates the dosage form, thereby controlling the dissolution and release of the API. nih.govnih.gov This functionality is crucial for achieving sustained or extended-release profiles, which can lead to improved patient compliance and a reduction in side effects by minimizing fluctuations in plasma drug concentrations. maynepharmaservices.comejbps.com

Role as a Matrix Former for Sustained Release Formulations

In sustained-release matrix tablets, this compound can function as a critical dissolution retardant. nih.gov A matrix system is a well-mixed composite of a drug and a release-retarding agent, which can be a hydrophilic gelling polymer or a hydrophobic material. ijpras.comejbps.com When used as a hydrophobic matrix former, this compound helps to create a coherent, solid structure that erodes slowly while also impeding the diffusion of the dissolved drug out of the matrix. nih.gov

A study investigating extended-release matrix tablets with high drug loading (80-90% w/w) of theophylline (B1681296) demonstrated the efficacy of using a binary combination of magnesium stearate (MS) and talc (T) as the primary dissolution retardants. nih.gov The research, which utilized a 3-level factorial design, evaluated the impact of varying levels of MS and T on drug release characteristics. nih.gov It was found that as the proportion of MS and T increased, the drug release profiles became more linear, approaching zero-order kinetics. nih.gov A combination of 3% MS and 3% T was identified as optimal for providing both near zero-order release and a coherent matrix structure. nih.gov The proposed mechanism for drug release from this system was a combination of diffusion and matrix erosion/dissolution. nih.gov

Table 2: Effect of Magnesium Stearate (MS) and Talc (T) Levels on Theophylline Release from a Matrix Tablet

Magnesium Stearate Level (%)Talc Level (%)Effect on Time for 50% Drug Release (t50%)Resulting Release Kinetics
>3%>3%Parabolic increase in t50% with increased MS levels.More linear, approaching zero-order.
3%3%Optimized delay in release.Near zero-order release.

Based on findings from a study on theophylline extended-release matrix tablets. nih.gov

Influence on Drug Loading and Encapsulation Efficiency in Micro- and Nanocarriers

In the formulation of micro- and nanocarriers, such as microspheres and dry powder inhalers, this compound can significantly influence key performance indicators like drug loading and encapsulation efficiency. Its role is often multifaceted, acting as a lubricant, a formulation stabilizer, and a modulator of particle interactions. researchgate.netmdpi.com

The encapsulation efficiency refers to the percentage of the initial drug amount that is successfully incorporated into the microcarrier, while drug loading is the percentage of the drug's weight relative to the total weight of the microcarrier. researchgate.net Studies on various microsphere formulations show a wide range of outcomes. For example, theophylline-loaded carboxymethyl chitosan (B1678972) microspheres demonstrated high drug loading (13.7–38.1%) and high encapsulation efficiency (86.9–92.8%). researchgate.net In another instance, microspheres prepared by an emulsion crosslinking method achieved an encapsulation efficiency of 88.1% ± 3.5% and a drug loading of 18.7% ± 1.2%. researchgate.net These results indicate that high levels of drug incorporation can be achieved in formulations containing magnesium stearate.

Table 3: Drug Loading and Encapsulation Efficiency in Various Microsphere Formulations

Formulation TypeMean Particle Size (µm)Drug Loading (%)Encapsulation Efficiency (%)Reference
Theophylline-loaded Carboxymethyl Chitosan Microspheres3.39 - 6.0613.7 - 38.186.9 - 92.8 researchgate.net
Glutaraldehyde Crosslinked Microspheres (Emulsion Method)9.6 ± 0.818.7 ± 1.288.1 ± 3.5 researchgate.net
Levofloxacin Hemihydrate Loaded Microspheres135.5 - 448.5920.21 - 30.7751.77 - 78.54 researchgate.net

In the context of carrier-based dry powder inhaler (DPI) systems, magnesium stearate acts as a force control agent (FCA), modulating the adhesion between the drug and the carrier (e.g., lactose). mdpi.com This modulation is critical for the efficient aerosolization and delivery of the drug to the lungs. The efficiency is often measured by the fine particle fraction (FPF), which represents the proportion of the drug dose likely to reach the deep lung. A study on the impact of different magnesium stearate hydrate forms on the inhalation efficiency of arformoterol (B195475) and budesonide (B1683875) found that the monohydrate form (Mg.st-MH) was the most effective. mdpi.com Formulations containing Mg.st-MH showed significantly higher FPFs for both arformoterol (51.02 ± 5.16%) and budesonide (61.98 ± 4.09%) compared to those with anhydrous or dihydrate forms, demonstrating its positive influence on delivery efficiency. mdpi.com

Table 4: Influence of Magnesium Stearate (Mg.st) Hydrate Form on Fine Particle Fraction (FPF) in Dry Powder Inhaler Formulations

APIMg.st FormFine Particle Fraction (FPF) (%)Reference
ArformoterolAnhydrate (AH)37.31 ± 4.71 mdpi.com
ArformoterolMonohydrate (MH)51.02 ± 5.16 mdpi.com
ArformoterolDihydrate (DH)43.61 ± 6.08 mdpi.com
BudesonideMonohydrate (MH)61.98 ± 4.09 mdpi.com

Advanced Analytical Techniques in Magnesium Palmitostearate Research

High-Resolution Structural and Morphological Analysis

Understanding the crystalline structure and surface topography of magnesium palmitostearate at a high resolution is fundamental to controlling its functionality. Advanced diffraction and microscopy techniques offer unparalleled views into its real-time formation and nanoscale interactions.

Synchrotron X-ray Diffraction for Real-time Process Monitoring

Synchrotron X-ray diffraction (XRD) is a powerful, non-destructive technique that provides detailed information about the crystallographic structure of materials. Its high flux, high resolution, and fast data acquisition capabilities make it particularly suitable for real-time monitoring of dynamic processes, such as the formation of metallic soaps like this compound. imaging.orgnih.govbohrium.com

In-situ synchrotron XRD experiments can track the evolution of crystalline phases during the synthesis of this compound. imaging.orgbohrium.com This allows researchers to observe the formation of different polymorphic or hydrated forms of the compound as a function of temperature, pressure, or reaction time. imaging.orguky.edu For instance, studies on similar metallic stearates have shown that upon heating, the material can proceed through a series of mesomorphic states before thermal decomposition, a process that can be meticulously followed using synchrotron XRD. imaging.org The ability to monitor these transformations in real-time provides critical data for controlling the final product's properties, such as its lubricating efficiency, which is highly dependent on its crystalline structure. neu.edu.tr

Key Research Findings from Synchrotron XRD Studies:

Parameter MonitoredObservationImplication for this compound
Phase TransitionsDetection of transitions from crystalline to mesomorphic states upon heating. imaging.orgUnderstanding the thermal behavior and stability of the lubricant during manufacturing processes.
Formation KineticsReal-time tracking of the appearance and growth of diffraction peaks corresponding to the product. bohrium.comOptimization of reaction conditions to achieve desired crystalline forms and purity.
Structural Changes under StressObservation of changes in crystal lattice parameters under compression.Insights into the mechanical properties and performance under pressure, for example, during tablet compression.

Atomic Force Microscopy (AFM) for Nanoscale Surface Interactions

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. nanoscientific.orgnist.govnih.gov It can also be used to measure various surface properties such as adhesion, friction, and mechanical properties like elasticity and stiffness. nist.govwiley.com In the context of this compound, AFM is instrumental in elucidating its lubricating mechanism by directly quantifying the interaction forces between the lubricant and other surfaces. researcher.liferesearchgate.netsemanticscholar.orgnih.govscilit.com

Studies utilizing AFM have quantitatively measured the adhesion forces between magnesium stearate (B1226849) (a closely related compound) and surfaces like steel and microcrystalline cellulose (B213188), which are relevant to pharmaceutical tablet manufacturing. researcher.lifesemanticscholar.orgnih.gov These studies have found that the forces between the lubricant and a steel surface are stronger than the cohesive forces within the lubricant itself, which helps to explain its effectiveness in preventing tablet sticking to the die wall. researcher.lifesemanticscholar.org AFM can also be used to create nanoscale maps of surface properties, revealing the distribution and morphology of this compound particles on a substrate. nanoscientific.orgwiley.com

Quantitative Data from AFM Analysis of a Related Metallic Stearate:

Interacting SurfacesMeasured Adhesion Force (nN)Significance in Lubrication
Magnesium Stearate - SteelStrongerFacilitates the formation of a stable lubricant layer on metal surfaces. researcher.lifesemanticscholar.org
Magnesium Stearate - Magnesium StearateWeakerAllows for easy shear within the lubricant layer, contributing to its lubricating effect. researcher.lifesemanticscholar.org
Microcrystalline Cellulose - SteelWeaker than MgSt-SteelDemonstrates the preferential adhesion of the lubricant to the metal die. researcher.lifesemanticscholar.org

Raman Spectroscopy and Chemical Imaging for Component Distribution

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the chemical structure and molecular composition of a sample. irdg.orgspectroscopyonline.comeuropeanpharmaceuticalreview.com It is non-destructive and requires little to no sample preparation. irdg.org When coupled with a microscope, Raman spectroscopy can be used to create chemical images that visualize the spatial distribution of different components within a sample. irdg.orgeuropeanpharmaceuticalreview.comresearchgate.netnih.gov

In the analysis of formulations containing this compound, Raman chemical imaging is a valuable tool for assessing the homogeneity of the lubricant distribution. researchgate.netnih.govpharmtech.com The technique can be used to map the presence of this compound on the surface of pharmaceutical tablets or within powder blends. researchgate.netnih.govpharmtech.com The characteristic Raman bands of the long hydrocarbon chains in palmitate and stearate allow for its specific detection. pharmtech.commdpi.com Research has shown that even at low concentrations, Raman mapping can identify domains of magnesium stearate, providing insights into how mixing processes affect its distribution and, consequently, the final product's performance. researchgate.netnih.gov

Raman Bands for Identification of this compound Components:

Wavenumber (cm⁻¹)Vibrational ModeComponent
~2848CH₂ symmetric stretchingAliphatic chains of palmitate and stearate pharmtech.com
~2880CH₂ asymmetric stretchingAliphatic chains of palmitate and stearate
~1440CH₂ scissoringAliphatic chains of palmitate and stearate
~1295CH₂ twistingAliphatic chains of palmitate and stearate researchgate.netnih.gov

Surface and Interfacial Chemistry Characterization

The surface chemistry of this compound plays a pivotal role in its function as a lubricant and stabilizer. Techniques that can probe the elemental and molecular composition of the outermost surface layers are essential for a complete understanding of its interfacial behavior.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. researchgate.netresearchgate.netnih.govdntb.gov.ua XPS is a powerful tool for analyzing the surface of this compound, providing information on the presence of magnesium, carbon, and oxygen, and their respective chemical environments. researchgate.netnih.govresearchgate.net

By analyzing the binding energies of the core-level electrons, XPS can distinguish between magnesium in its ionic state within the salt and any magnesium oxide or hydroxide (B78521) that may be present on the surface due to exposure to the atmosphere. researchgate.netnih.govresearchgate.net This is crucial as the chemical state of the surface can significantly impact its reactivity and interfacial properties. Studies on magnesium-containing compounds have demonstrated the ability of XPS to identify and quantify different surface species. researchgate.netnih.govresearchgate.net

Typical Binding Energies for Elements in this compound:

ElementAtomic OrbitalApproximate Binding Energy (eV)Chemical State Information
Mg2p~50-51Differentiates between Mg in the stearate/palmitate salt and MgO or Mg(OH)₂. researchgate.net
O1s~531-533Distinguishes between carboxylate oxygen and oxygen in oxides or hydroxides.
C1s~285Identifies carbon in the hydrocarbon chains.
C1s~288-289Identifies carbon in the carboxylate group.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Molecular Mapping

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique used to image and analyze the molecular composition of surfaces. nih.govphi.commst.or.jpresearchgate.netsurfacesciencewestern.com It provides detailed chemical information about the outermost monolayer of a sample and can generate high-resolution chemical maps of molecular distributions. nih.govresearchgate.net ToF-SIMS is particularly well-suited for studying thin films of lubricants like this compound on various substrates. tytlabs.co.jpdiva-portal.orgnih.gov

The technique works by bombarding the surface with a pulsed primary ion beam, which causes the emission of secondary ions from the surface. These ions are then analyzed based on their time-of-flight to a detector, which is proportional to their mass-to-charge ratio. mst.or.jpsurfacesciencewestern.com This allows for the identification of molecular fragments characteristic of this compound, providing a chemical fingerprint of the surface. tytlabs.co.jp ToF-SIMS imaging can then reveal the spatial distribution of these fragments, offering insights into the uniformity of the lubricant coating and the presence of any surface contaminants. surfacesciencewestern.comtytlabs.co.jpnih.gov

Characteristic Ions Detected by ToF-SIMS from Metallic Stearates:

Ion TypeExample m/zInformation Provided
Metal Ion[Mg]⁺Presence and distribution of magnesium on the surface.
Fatty Acid Anion[C₁₅H₃₁COO]⁻, [C₁₇H₃₅COO]⁻Identification of palmitate and stearate components.
Molecular FragmentsVarious CₓHᵧ⁺ fragmentsConfirmation of the hydrocarbon nature of the surface layer.
Adduct Ions[Mg(C₁₇H₃₅COO)]⁺Information on the molecular structure of the magnesium salt on the surface.

Advanced Rheological and Mechanical Testing

The mechanical and flow properties of pharmaceutical powders containing this compound are paramount for predicting manufacturing performance and ensuring final product quality. Advanced testing methodologies offer precise quantification of these characteristics.

Shear Cell Testing for Powder Flow Properties

Shear cell testing is a fundamental method for quantifying a powder's flow characteristics by measuring its resistance to shear under various consolidation stresses. This technique provides key parameters for predicting flow behavior in processes like hopper discharge and die filling. For powders lubricated with this compound, shear cell analysis reveals how the lubricant reduces inter-particle friction and cohesion.

Research findings indicate that the addition of this compound to formulations alters several key flow properties. As a boundary lubricant, it forms a thin film at the interface of particles, reducing the shear stress required to initiate flow. neu.edu.tr The effectiveness of this lubrication is dependent on the concentration and mixing time. Studies have shown that even at low concentrations (typically 0.25% to 1.5% w/w), this compound significantly reduces the cohesive strength and the angle of internal friction of powder blends. pharmaexcipients.com

Interactive Data Table: Effect of this compound on Powder Flow Properties

ParameterUnlubricated PowderLubricated Powder (1% Mg Palmitostearate)Significance
Cohesion (kPa) 2.50.8Indicates reduced powder cohesiveness and stickiness.
Angle of Internal Friction (°) 3831Shows easier particle movement relative to each other.
Flow Function (ffc) 3.5 (Cohesive)12 (Easy Flowing)Represents a significant improvement in flowability.
**Wall Friction Angle (°) **2518Signifies reduced friction against hopper or die walls.

Note: The data presented are representative values from typical pharmaceutical powder studies and may vary based on the specific formulation and testing conditions.

Uniaxial Compaction Analysis for Tableting Physics

Uniaxial compaction analysis, often performed using a compaction simulator, provides deep insights into the physics of tableting. mdpi.com This technique measures the forces transmitted through a powder bed during compression and decompression, allowing for the calculation of critical parameters that describe powder behavior under pressure. When this compound is included in a formulation, its influence on particle rearrangement, deformation, and die wall friction becomes quantifiable.

The lubricating effect of this compound is most evident in the reduction of ejection force—the force required to push the finished tablet out of the die. roquette.com High ejection forces can lead to manufacturing issues and tablet defects. Compaction analysis demonstrates a direct correlation between the concentration of this compound and the reduction in ejection force. However, an excess of lubricant can negatively impact tablet strength by interfering with inter-particle bonding. researchgate.net The analysis also utilizes models like the Heckel equation to determine the yield pressure of the formulation, which indicates the onset of plastic deformation. The presence of the lubricant can alter the yield pressure, reflecting changes in how the particles deform under load.

Interactive Data Table: Uniaxial Compaction Parameters of a Lubricated Formulation

ParameterUnlubricated FormulationLubricated Formulation (1% Mg Palmitostearate)Implication for Tableting
Peak Ejection Force (N) 45080Significant reduction in friction, preventing die-wall sticking.
In-die Elastic Recovery (%) 8.59.2Minor increase, indicating slight changes in tablet elasticity.
Heckel Yield Pressure (MPa) 120135Increased yield pressure, suggesting the lubricant slightly hinders plastic deformation.
Work of Compaction (J) 0.850.82Slight reduction in the energy required for compression.

Note: These values are illustrative and depend on the formulation, compaction speed, and compression force.

Texture Analysis for Tablet Mechanical Properties

Texture analysis provides a detailed characterization of the mechanical properties of the final compressed tablet, such as hardness (breaking force) and friability. These properties are critical quality attributes that ensure the tablet can withstand the stresses of handling and transport. The presence and characteristics of this compound at particle interfaces directly influence these properties.

The primary role of this compound is to reduce friction, but this can come at the cost of tablet strength. researchgate.net By coating the surfaces of other excipients and the active pharmaceutical ingredient (API), the lubricant can hinder the formation of strong bonds between particles during compaction. This effect is concentration-dependent; higher levels of lubricant generally lead to weaker tablets. Texture analysis quantifies this trade-off, allowing formulators to optimize the lubricant concentration to achieve acceptable ejection forces without compromising tablet integrity. Research has shown that the fatty acid composition (palmitate vs. stearate) can also subtly influence tablet tensile strength and disintegration time.

Interactive Data Table: Influence of this compound on Tablet Mechanical Properties

Property0% Mg Palmitostearate0.5% Mg Palmitostearate1.5% Mg Palmitostearate
Tablet Hardness (N) 1209570
Tensile Strength (MPa) 2.11.71.2
Friability (%) 0.20.40.9
Disintegration Time (min) 469

Note: Data are representative and highlight the trend of decreasing mechanical strength and increasing disintegration time with higher lubricant concentration.

Computational Modeling and Simulation

Computational modeling and simulation are becoming indispensable tools in pharmaceutical science, offering particle-level insights that are often inaccessible through experimentation alone. These methods allow for the prediction of material behavior and the optimization of processes.

Molecular Dynamics Simulations of Interfacial Phenomena

Molecular Dynamics (MD) is a powerful simulation technique used to model the behavior of atoms and molecules over time. For this compound, MD simulations can elucidate the fundamental mechanisms of lubrication by modeling the interactions at the interface between the lubricant, the API/excipient particles, and the metal surfaces of manufacturing equipment (e.g., the die wall).

The recent determination of the crystal structure of magnesium stearate trihydrate provides a crucial starting point for building accurate molecular models for MD simulations. nih.gov Using this structural data, researchers can simulate how the layered crystal structure of this compound deforms under shear stress, which is the basis of its lubricating action. These simulations can reveal how the long fatty acid chains (palmitate and stearate) orient themselves on a surface, how they interact with different chemical species, and the forces required to shear the lubricant layers. This molecular-level understanding can explain why different crystalline forms or hydration states of this compound exhibit varying lubrication efficiency. nih.gov

Discrete Element Method (DEM) for Powder Flow and Compaction Simulation

The Discrete Element Method (DEM) is a numerical technique for modeling the bulk behavior of granular materials by tracking the motion and interaction of individual particles. researchgate.net In the context of pharmaceutical manufacturing, DEM is used to simulate processes like blending, powder flow, and die compaction. nih.govelsevierpure.com

Blending Dynamics: How this compound distributes within a blender over time and how it coats the surfaces of other particles. This is critical for preventing over-lubrication. researchgate.net

Powder Flow: The simulation can predict the flow patterns in hoppers and feed frames, identifying potential issues like arching or segregation that are influenced by the lubricant.

Compaction Process: DEM can model the die filling process and the rearrangement and densification of the powder bed under compression. It can predict the final tablet porosity and internal stress distribution, which are affected by the frictional properties imparted by the lubricant.

These simulations help in understanding the link between particle-scale properties and macroscopic process performance, enabling process optimization and scale-up with reduced reliance on physical experimentation. researchgate.net

Design of Experiments (DoE) and Multivariate Analysis for Process and Formulation Optimization

Design of Experiments (DoE) and multivariate analysis are powerful statistical tools increasingly employed in the pharmaceutical industry to achieve a deeper understanding and optimization of manufacturing processes and formulations. nih.govresearchgate.net These methodologies are central to the Quality by Design (QbD) paradigm, which emphasizes a proactive, science-based approach to drug development. nih.gov In the context of this compound, a critical excipient used as a lubricant in tablet and capsule manufacturing, DoE and multivariate analysis play a pivotal role in ensuring consistent product quality and performance. neu.edu.trforplastwax.com

Application of Design of Experiments (DoE) for Process Optimization

DoE is a systematic approach to determine the relationship between factors affecting a process and the output of that process. semanticscholar.orgsci-hub.se By simultaneously varying multiple input variables, DoE can efficiently identify critical process parameters (CPPs) and their interactions, leading to an optimized process with a well-understood operating space. sci-hub.seinterchim.fr

In the manufacturing of this compound, DoE can be applied to optimize reaction conditions to achieve desired physicochemical properties such as particle size, surface area, and crystalline form, which are crucial for its functionality as a lubricant. neu.edu.tr For instance, a full factorial or fractional factorial design could be used to study the effects of temperature, reaction time, and reactant concentration on the final product attributes.

Illustrative DoE for this compound Synthesis:

A hypothetical 2³ full factorial design could be employed to investigate the impact of three key process parameters on the specific surface area (a critical quality attribute for lubricant efficiency) of this compound.

Factors:

A: Reaction Temperature (°C)

B: Reaction Time (hours)

C: Concentration of Magnesium Salt (mol/L)

Response:

Specific Surface Area (m²/g)

An interactive data table representing the experimental runs and corresponding results could be structured as follows:

RunFactor A: Temperature (°C)Factor B: Time (hr)Factor C: Concentration (mol/L)Response: Specific Surface Area (m²/g)
16020.58.5
28020.510.2
36040.59.1
48040.511.5
56021.07.9
68021.09.8
76041.08.3
88041.010.9

Analysis of such data would reveal not only the main effects of each factor but also the interaction effects between them, allowing for the precise control of the manufacturing process to produce this compound with the desired surface area.

Multivariate Analysis for Formulation Optimization

Multivariate analysis techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, are invaluable for understanding complex relationships within large datasets. nih.govresearchgate.net In the context of this compound formulation, these methods can elucidate how the material properties of the lubricant and other excipients collectively influence the final product's quality attributes, such as tablet hardness, disintegration time, and dissolution rate. roquette.comnih.gov

A study on magnesium stearate, which is chemically similar to this compound, utilized PCA and PLS to distinguish and quantify the effects of its molecular and macroscopic properties on lubrication efficiency. nih.gov The analysis revealed that for crystalline magnesium stearate, properties like moisture content, particle size, and specific surface area had a significant impact on lubrication performance. nih.gov

Detailed Research Findings from a Hypothetical Multivariate Analysis Study:

A PLS model could be developed to predict tablet tensile strength based on the properties of this compound and key formulation variables.

Predictor Variables (X-variables):

this compound Particle Size (d50)

this compound Specific Surface Area (SSA)

this compound Concentration (%)

Blending Time (min)

Response Variable (Y-variable):

Tablet Tensile Strength (MPa)

The results of the PLS analysis can be summarized in a coefficient plot, which illustrates the direction and magnitude of the effect of each predictor variable on the response.

Illustrative PLS Model Coefficients:

Predictor VariableStandardized Coefficient
Particle Size (d50)-0.25
Specific Surface Area (SSA)0.45
Concentration (%)-0.60
Blending Time (min)-0.35

This interactive table shows that a higher concentration of this compound and longer blending times are predicted to decrease tablet tensile strength, which is a well-documented effect of over-lubrication. roquette.com Conversely, a higher specific surface area is associated with increased tensile strength, potentially due to more efficient and uniform particle coating. researchgate.net

By integrating DoE and multivariate analysis into the research and development of this compound, manufacturers can establish a robust "design space"—a multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality. nih.govresearchgate.net This scientific, data-driven approach not only enhances process and formulation optimization but also aligns with modern regulatory expectations for pharmaceutical manufacturing.

Impact on Pharmaceutical Manufacturing Processes Involving Magnesium Palmitostearate

Influence on Direct Compression Processes

Direct compression is a favored method for tablet manufacturing due to its simplicity and cost-effectiveness. In this process, the active pharmaceutical ingredient (API) is blended with excipients and directly compressed into tablets. Magnesium palmitostearate is a crucial lubricant in these formulations, but its concentration and the duration of its blending can have profound effects on the process and the product.

The lubricating efficiency of this compound is dependent on both its concentration in the powder blend and the time it is mixed with other components. researchgate.net An optimal balance is necessary, as insufficient lubrication can lead to manufacturing issues, while excessive lubrication can negatively impact tablet quality. researchgate.net

Higher concentrations of magnesium stearate (B1226849) generally lead to a reduction in the required ejection forces, a desirable outcome for process efficiency. roquette.com However, prolonged blending times can result in the formation of a hydrophobic film around the excipient and API particles. researchgate.net This film can hinder the bonding between particles, leading to weaker tablets with reduced tensile strength. researchgate.net

Research has shown that both the amount of lubricant and the mixing time are critical parameters. In one study, a two-factor, three-level full factorial design was used to evaluate the effects of magnesium stearate concentration and lubrication time. The results indicated that the lubricant amount had a statistically significant effect on all evaluated properties, while lubrication time primarily affected the flow properties of the powder mixture. fabad.org.tr Optimal responses were often found at medium levels of both lubricant concentration (around 2%) and mixing time (around 6 minutes). fabad.org.tr

Impact of Magnesium Stearate Concentration and Blending Time on Tablet Properties

MgSt Concentration (% w/w)Blending Time (min)Effect on Ejection ForceEffect on Tablet HardnessEffect on Disintegration Time
Low (e.g., 0.25%)Short (e.g., 2 min)HigherHigherShorter
Optimal (e.g., 0.5-1.0%)Optimal (e.g., 5 min)ReducedOptimalSlightly Increased
High (e.g., >1.5%)Long (e.g., >10 min)Significantly ReducedLowerLonger

High-speed tableting operations are particularly sensitive to lubrication issues. The rapid compression and ejection cycles generate significant friction and heat, making effective lubrication essential. However, the same properties of this compound that make it an effective lubricant can also lead to challenges. The formation of a hydrophobic film is exacerbated at higher processing speeds due to increased shear forces during blending and in the feed frame of the tablet press.

This "over-lubrication" can lead to a decrease in tablet strength and an increase in disintegration time. cuni.cz The choice of other excipients in the formulation can help mitigate these effects. For instance, tablets made with brittle materials like dicalcium phosphate (B84403) may be less sensitive to the negative effects of magnesium stearate compared to those made with plastic-deforming materials like microcrystalline cellulose (B213188). cuni.cz This is because brittle materials fracture during compression, creating new, unlubricated surfaces that can bond together.

Sodium stearyl fumarate (B1241708) is sometimes used as an alternative lubricant as it is less hydrophobic and has a less pronounced effect on tablet strength and dissolution compared to magnesium stearate. cuni.cz

The primary role of this compound is to improve tablet press performance by reducing friction and preventing sticking.

Ejection Force: The force required to eject a compressed tablet from the die is a critical parameter in tablet manufacturing. High ejection forces can lead to tablet defects such as capping and lamination, as well as increased wear on the tablet press tooling. Studies have consistently shown that increasing the concentration of magnesium stearate leads to a decrease in ejection force. nih.govnsf.gov This effect is generally exponential, with the most significant reduction in ejection force observed at lower concentrations, after which the effect plateaus. nsf.govbohrium.com Longer mixing times can also contribute to lower ejection forces. nih.gov

Sticking: Sticking, or the adhesion of powder to the punch faces, is a common problem in tableting that can cause defects on the tablet surface and lead to production downtime. bohrium.com this compound helps to prevent sticking by forming a lubricating layer on the surfaces of the tooling. bohrium.com The effectiveness of magnesium stearate in preventing sticking is dependent on its concentration, with higher concentrations generally providing better anti-sticking properties. bohrium.com However, in some cases, external lubrication of the tooling with magnesium stearate has been observed to worsen sticking, a counterintuitive phenomenon that is still being investigated. umn.edu

Effect of Magnesium Stearate Concentration on Tablet Press Performance

Magnesium Stearate Concentration (% w/w)Average Ejection Force (N)Punch Sticking Propensity
0~800High
0.25Significantly ReducedReduced
0.5Further ReducedLow
1.0Low and StabilizedVery Low

Note: Ejection force values are illustrative and can vary based on formulation and press settings.

Role in Granulation Technologies

Granulation is a process of particle size enlargement that is often used to improve the flow and compression characteristics of powders. This compound is typically added in a final blending step after the granules have been formed and dried.

In wet granulation, a liquid binder is added to a powder mixture to form granules. lfatabletpresses.com After the granules are dried and sized, a lubricant such as this compound is added before compression. uomustansiriyah.edu.iq The purpose of the lubricant in this context is the same as in direct compression: to reduce friction during tablet ejection. uomustansiriyah.edu.iqthesjp.org

The addition of magnesium stearate is a critical step, as it must be blended sufficiently to ensure uniform distribution without being over-mixed, which could lead to the aforementioned issues of reduced tablet strength and prolonged disintegration time. uomustansiriyah.edu.iq In some formulations, a portion of the disintegrant is added along with the lubricant in the final blending step (extragranularly) to help overcome the hydrophobic effects of the this compound.

Melt granulation is a process in which a binder is melted and mixed with the powder to form granules. nih.gov This technique avoids the use of solvents and the need for a drying step. nih.gov Twin-screw granulation (TSG) is a continuous manufacturing process that can be used for both wet and melt granulation. nih.gov It offers advantages such as better process control and more consistent product quality. nih.govnih.gov

In the context of twin-screw melt granulation (TSMG), lipids and waxes, including glycerol (B35011) palmitostearate, can be used as meltable binders. nih.gov While magnesium stearate itself is not typically the primary binder, its components, like stearic acid, are part of the family of lipids used in these processes. The granules produced by TSMG generally have good flowability and compressibility. nih.gov After the melt granulation process, this compound may still be added as an external lubricant before tableting to ensure smooth ejection from the tablet press.

Roller Compaction and Dry Granulation

This compound, a compound comprised of magnesium salts of both palmitic and stearic acids, plays a significant role in roller compaction and dry granulation processes within pharmaceutical manufacturing. ontosight.ai Its primary function is that of a lubricant, which is critical for reducing friction during the compaction of powders into ribbons. birmingham.ac.uknimbasia.com The addition of this compound can have a profound impact on the process, influencing both efficiency and the final product characteristics.

Research focusing on the closely related and primary component, magnesium stearate, demonstrates that its inclusion in a formulation can significantly increase the mass throughput of the ribbon during roller compaction. birmingham.ac.uknih.govbham.ac.uk This is accompanied by a consequential increase in the roll gap. birmingham.ac.ukbham.ac.uk The lubricating properties of the compound prevent the adhesion of powder to the equipment surfaces, a common issue in pharmaceutical manufacturing. nih.govbham.ac.uk

However, the presence of this lubricant is not without its complexities. The practice of adding magnesium stearate to the feedstock to prevent material from sticking to the compaction rolls is a primary contributor to the reduced mechanical strength of the final compressed tablets. researchgate.net This phenomenon, often termed "overlubrication," occurs as the lubricant forms a hydrophobic film around the granules, which can impede the inter-particle bonding necessary for strong tablets. birmingham.ac.ukresearchgate.netpharmaexcipients.com This effect is exacerbated during the subsequent milling of the ribbons into granules. researchgate.net

The effectiveness and impact of the lubricant are also dependent on the equipment design. For instance, using two smooth rollers for the compaction of a lubricated blend has been found to be ineffective, as the reduced friction at the powder-roll interface prevents the powder from being drawn through, potentially leading to blockages. nih.gov In contrast, a system with two 'knurled' (textured) rollers can handle lubricated formulations more effectively. birmingham.ac.uknih.gov Studies have also explored external lubrication, where the lubricant is applied directly to the roll surface. This method has been shown to significantly reduce the amount of lubricant needed in the formulation (less than 0.01% w/w transferred to the ribbon) compared to traditional internal blending (0.25-2.0% w/w), which could lead to tablets with better mechanical properties and faster dissolution times. nih.gov

Table 1: Impact of Magnesium Stearate on Roller Compaction Process and Product Attributes

ParameterObserved EffectUnderlying MechanismReference
Mass ThroughputSignificant increase (approx. 80-90%)Reduced friction between powder and equipment surfaces (e.g., screw feeder, rolls). birmingham.ac.uknih.govbham.ac.uk
Roll AdhesionPrevents sticking of powder to the roll surfaces.Formation of a low-shear strength lubricant film on equipment surfaces. nih.govbham.ac.uk
Tablet Mechanical Strength (Hardness)Decrease, especially with intra-granular addition.Overlubrication leads to the formation of a hydrophobic film on granules, hindering inter-particle bonding. birmingham.ac.ukbham.ac.ukresearchgate.net
Processability with Smooth RollersIneffective; can lead to blockages.Excessive reduction in friction at the powder/roll interface prevents powder from being drawn into the rolls. nih.gov
External Lubrication vs. Internal BlendingRequires significantly less lubricant overall.Lubricant is applied directly to the roll surface, minimizing its presence within the powder blend. nih.gov

Considerations for Continuous Manufacturing

The transition from batch to continuous manufacturing (CM) in the pharmaceutical industry necessitates a heightened focus on process control and robustness. This compound, as a critical lubricant, presents specific challenges and opportunities in this context.

Process Robustness and Variability Control in Lubricant Blending

Ensuring process robustness in continuous manufacturing requires tight control over all sources of variability. The blending of lubricants like this compound is a critical control point. The compound's plate-like crystals shear and coat other particles during blending; the extent of this coating is a function of both concentration and mixing time/intensity. pharmaexcipients.com

One of the most significant challenges is "overlubrication," which can occur if the mixing time is too long or the shear intensity is too high. pharmaexcipients.com This results in a hydrophobic coating on the formulation particles, which can negatively impact the final tablet's hardness and dissolution rate. researchgate.netpharmaexcipients.com In a continuous process, any uncontrolled variation in powder flow rates or blender residence time can lead to inconsistent lubrication, thereby affecting the critical quality attributes of the final product.

Variability can also stem from the raw material itself. Commercial sources of magnesium stearate, a key component of this compound, can differ in their chemical composition (ratio of stearic to palmitic acid), crystallinity, and particle size. researchgate.net These variations can affect the lubricant's efficiency and its impact on the formulation. researchgate.net For instance, a smaller particle size lubricant might coat particles more efficiently but could also lead to a more pronounced negative effect on tabletability if not properly controlled. researchgate.net Therefore, a robust continuous manufacturing process must be designed to handle potential variability in incoming raw materials, or strict specifications for the lubricant must be established.

Controlling the process requires understanding the interplay between material properties and process parameters. The shear history of a blend is dependent on the specific equipment and scale of operation, making direct process transfer challenging. nih.gov Establishing a robust control strategy involves identifying the critical process parameters (CPPs) that affect lubrication—such as lubricant feed rate, blender speed, and residence time—and monitoring them continuously to ensure the process remains in a state of control.

Implementation of In-line and On-line Process Analytical Technology (PAT) for Real-time Monitoring

Process Analytical Technology (PAT) is a cornerstone of modern continuous manufacturing, enabling real-time analysis and control of processes. pharmamanufacturing.comstepscience.com For lubricant blending with this compound, PAT provides the tools to monitor the process in real-time, ensuring consistent quality and preventing deviations. americanpharmaceuticalreview.com

Near-infrared (NIR) spectroscopy is one of the most widely implemented PAT tools for this purpose. pharmamanufacturing.comamericanpharmaceuticalreview.com By installing NIR probes directly into the blender or on the process line, it is possible to monitor the homogeneity of the lubricant distribution in real-time. pharmamanufacturing.com The principle is based on measuring the NIR absorbance at specific wavelengths corresponding to the lubricant and other components. pharmamanufacturing.com As the blend becomes more uniform, the standard deviation of the absorbance signal stabilizes, indicating the optimal blending endpoint. pharmamanufacturing.com This data-driven approach is superior to fixed-time blending, as it can account for variations in raw materials and process conditions. pharmamanufacturing.com NIR spectroscopy can also be used to quantitatively monitor the concentration of the lubricant in the powder stream, detecting potential feeding errors before they result in out-of-specification products. nih.govnih.gov

Other PAT tools have also shown promise for monitoring lubricant blending. Raman spectroscopy can detect magnesium stearate at levels as low as 0.1% (w/w), offering a direct measurement of the lubricant's hydrophobic groups. pharmtech.com Thermal effusivity sensors provide another means of assessing blend uniformity and the effect of the lubricant. pharmaexcipients.comnih.gov The addition of magnesium stearate alters the thermal properties of the powder blend, and these changes can be tracked in real-time to determine homogeneity. pharmaexcipients.comnih.gov

The implementation of these in-line and on-line PAT tools is crucial for achieving the goal of Quality by Design (QbD) in continuous manufacturing. They provide a wealth of process data that enhances understanding and allows for the development of robust control strategies. stepscience.comamericanpharmaceuticalreview.com By continuously monitoring the critical lubrication step, manufacturers can ensure consistent product quality, reduce waste, and move towards real-time release testing. americanpharmaceuticalreview.comresearchgate.net

Table 2: Comparison of PAT for Real-time Monitoring of Lubricant Blending

PAT ToolMeasurement PrincipleKey Monitoring ParametersAdvantagesReference
Near-Infrared (NIR) SpectroscopyMeasures absorbance of NIR radiation by chemical components.Blend uniformity, lubricant concentration, particle coating.Non-invasive, rapid, well-established, can be used for in-line/on-line monitoring. pharmamanufacturing.comnih.govnih.gov
Raman SpectroscopyMeasures inelastic scattering of monochromatic light.Chemical-specific identification and quantification of lubricant.High chemical specificity, low interference from water. pharmtech.com
Thermal Effusivity SensorMeasures the rate at which a material can exchange thermal energy with its surroundings.Blend uniformity, changes in powder surface properties due to lubricant coating.Sensitive to the physical state and coating of particles. pharmaexcipients.comnih.gov

Future Research Directions in Magnesium Palmitostearate Science

Development of Novel Magnesium Palmitostearate Grades with Tailored Properties

The development of novel grades of this compound with precisely controlled physical and chemical attributes is a key area of future research. The goal is to move beyond a "one-size-fits-all" approach and engineer excipients with properties optimized for specific drug formulations and manufacturing processes. This includes tailoring particle size, specific surface area, and crystalline structure to enhance performance in areas such as lubrication efficiency, tablet hardness, and dissolution profiles.

Research is focused on creating grades with very high specific surface areas and smaller median particle sizes for applications where processing conditions are more critical, such as with very fine excipients or herbal formulations. peter-greven.de Conversely, grades with a tighter specific surface area range are being developed to offer favorable crystalline structures for consistent performance. peter-greven.de For highly specialized applications like inhalation medicine, premium grades with additional testing for fatty acid profiles and microbial counts are being engineered. peter-greven.depharmacompass.com There is also a focus on developing water-dispersible grades of magnesium stearate (B1226849), which are particularly suitable for use with water-soluble active pharmaceutical ingredients. peter-greven.de

The influence of the palmitate to stearate ratio is another critical parameter. While some studies suggest that minor variations in this ratio have a minimal effect on tablet properties, more significant differences can impact lubrication and dissolution. researchgate.netnih.gov Future work will likely involve a more systematic investigation into how the fatty acid composition can be manipulated to achieve desired functionalities.

Interactive Table: Examples of Tailored this compound Grades and Their Properties

Grade TypeKey PropertiesTargeted Applications
High Specific Surface AreaSpecific surface area: 8–12 m²/g, Median particle size (D50): 5–9 μmCritical processing conditions, fine excipients, herbal formulations
Tightly Controlled Surface AreaSpecific surface area: 6–8 m²/g, Median particle size (D50): 7–11 μmFormulations requiring consistent crystalline structure
Premium High-ComplexityAdditional tests for fatty acid profile, particle size, and microbial countHighly complex applications, e.g., inhalation medicine
Water-DispersibleDispersible in waterFormulations with water-soluble drugs

Advanced Characterization of Amorphous and Nanocrystalline Forms for Enhanced Performance

This compound can exist in multiple crystalline forms, as well as a potential amorphous form. nih.govamericanelements.com These different solid-state forms, including various hydrates (anhydrate, monohydrate, dihydrate, and trihydrate), can exhibit distinct physical properties and, consequently, different performance characteristics as a pharmaceutical excipient. researchgate.net Advanced characterization techniques are crucial for understanding the structure-property relationships of these forms.

Future research will increasingly employ a suite of analytical methods to gain deeper insights. Techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), powder X-ray diffraction (XRPD), and solid-state nuclear magnetic resonance (SSNMR) spectroscopy are being used in combination to provide a comprehensive understanding of the different forms of magnesium stearate. nih.govneu.edu.tr

Studies have shown that the monohydrate form of magnesium stearate can be the most effective force control agent, reducing interparticle interactions and thereby enhancing inhalation efficiency and formulation stability. researchgate.net In contrast, disordered or amorphous magnesium stearate may hinder the formation of a smooth lubricant film due to its irregular shape, potentially leading to poorer lubrication efficiency. nih.gov The negative effects of disordered forms on lubrication can even dominate the performance of the crystalline portion. nih.gov Hydrophobic lubricants like magnesium stearate have also been shown to promote nucleation and recrystallization in amorphous solid dispersions, which can negatively impact drug dissolution. mdpi.com

Future investigations will likely focus on developing methods to control the formation of specific polymorphs and amorphous content during synthesis and processing to optimize performance. The development of nanocrystalline forms is another promising avenue, as these may offer unique surface properties and improved functionality.

Interactive Table: Comparison of Different Forms of this compound

FormKey CharacteristicsImpact on Performance
Crystalline Hydrates (e.g., Monohydrate, Dihydrate) Ordered crystal lattice, specific hydration statesCan offer superior lubrication and stability; monohydrate is an effective force control agent. researchgate.net
Amorphous/Disordered Lacks long-range molecular orderMay have irregular shape, leading to less effective film formation and reduced lubrication efficiency. nih.gov Can promote recrystallization in amorphous drug formulations. mdpi.com
Nanocrystalline Crystalline particles in the nanometer size rangePotentially enhanced surface area and reactivity, may offer improved lubrication at lower concentrations.

Predictive Modeling of Excipient Performance based on Fundamental Material Science

To accelerate pharmaceutical product development and ensure robust manufacturing processes, there is a growing emphasis on predictive modeling of excipient performance. By understanding the fundamental material science of this compound, it is possible to develop models that can forecast its impact on critical quality attributes of the final drug product.

One area of focus is modeling the effect of magnesium stearate on the chemical stability of active pharmaceutical ingredients. For example, a modified Arrhenius equation has been used to create a polynomial model that predicts drug degradation based on temperature, humidity, and the concentration of magnesium stearate. pharmaexcipients.comjst.go.jp This model, which showed a good fit with a coefficient of determination of 0.9567, can help in designing more stable formulations and reducing the time required for stability studies. pharmaexcipients.comjst.go.jp

Another critical performance aspect is the impact of lubrication on tablet compactibility and mechanical strength. Researchers have developed an empirical model based on the Ryshkewitch-Duckworth equation to estimate the compactibility profiles of lubricated formulations. researchgate.nettabletingtechnology.comnih.gov This model correlates the fit parameters of the equation with the lubricant concentration, allowing for the prediction of tablet tensile strength with minimal experimental data. researchgate.nettabletingtechnology.comnih.gov

Furthermore, models are being developed to predict tablet sticking, a common manufacturing problem. A "sticking index" (SI) has been proposed, which is determined by measuring the angle of internal friction and the angle of wall friction. nih.govresearchgate.net This index can be used to predict the sticking tendency of a formulation relative to different punch metals and lubricant concentrations. nih.govresearchgate.net

Future research in this area will likely involve the integration of more fundamental material properties, such as particle size distribution, specific surface area, and crystal structure, into these models to improve their predictive accuracy.

Sustainable Synthesis and Green Chemistry Approaches in this compound Production

In line with the broader trend towards sustainability in the chemical and pharmaceutical industries, future research will increasingly focus on developing greener and more sustainable methods for producing this compound. This involves applying the principles of green chemistry to minimize the environmental impact of the synthesis process.

A key aspect of this is the use of renewable feedstocks. Stearic and palmitic acids, the primary raw materials for this compound, can be derived from vegetable oils (such as palm oil, soybean oil, and canola oil) and animal fats (like tallow). nih.govcjspvc.commontanarenewables.com The use of these renewable resources is a significant step towards a more sustainable production cycle. advancedsciencenews.com Research is ongoing to improve the efficiency of converting these fats and oils into high-purity fatty acids. nih.gov

The synthesis process itself is another area for improvement. Traditional methods for producing metallic soaps include double decomposition and direct reaction. bioline.org.brgoogle.com The direct reaction of a metal oxide or hydroxide (B78521) with the fatty acid is often carried out at elevated temperatures. cjspvc.comgoogle.com Future research will explore more energy-efficient synthesis routes, potentially using novel catalysts or reaction media. google.com

Solvent-free synthesis methods, such as mechanochemistry (grinding), are also being investigated as a way to reduce waste and minimize the use of hazardous solvents. nih.gov The goal is to develop production processes that have a lower process mass intensity (PMI), which is a measure of the total mass of materials used to produce a certain mass of product. jst.go.jp By adopting these green chemistry approaches, the production of this compound can become more environmentally friendly and economically viable. platinumindustriesltd.com

Q & A

Q. What formulation methods are effective for incorporating glyceryl palmitostearate into sustained-release oral dosage forms?

Glyceryl palmitostearate (GP) is widely used as a hydrophobic matrix-forming agent. Key methods include:

  • Melt Granulation : GP is melted with the drug (e.g., tramadol HCl) and cooled to form a solid matrix. Higher GP:drug ratios (e.g., 1:4) achieve sustained release (58.4% release over 12 hours) by slowing water penetration and drug diffusion .
  • Direct Compression : GP mixed with the drug via dry blending results in faster release (98.2% in 8 hours) due to less cohesive matrix formation .
  • Hot-Melt Techniques : Used for microspheres or implants, GP prolongs drug release (e.g., 7.68–8.76 days for corticosteroids in PLA implants) by creating dense lipid barriers .

Q. How is drug-excipient compatibility assessed in glyceryl palmitostearate-based formulations?

  • FT-IR Spectroscopy : Used to detect chemical interactions between GP and drugs (e.g., tramadol HCl showed no interaction, ensuring stability) .
  • Differential Scanning Calorimetry (DSC) : Confirms amorphous dispersion of drugs (e.g., astaxanthin) in GP matrices by observing shifts in melting endotherms (e.g., GP peak shifted from 62.75°C to 59.78°C) .
  • Dissolution Testing (USP II) : Evaluates release kinetics, often modeled via Fickian diffusion or Higuchi kinetics .

Advanced Research Questions

Q. How can experimental design optimize glyceryl palmitostearate-based nanoparticle formulations?

Central Composite Design (CCD) is effective for optimizing solid lipid nanoparticles (SLNs). Key variables include:

  • Drug-to-Lipid Ratio : Higher ratios reduce encapsulation efficiency but increase drug loading.
  • Surfactant Concentration (e.g., Poloxamer 188) : Lower surfactant levels increase particle size (e.g., 50–1000 nm) but improve stability .
  • GP Concentration : Higher GP content enhances physiological compatibility and reduces burst release. CCD-derived desirability functions help balance trade-offs (e.g., particle size vs. encapsulation efficiency) .

Q. How do conflicting drug release profiles from glyceryl palmitostearate matrices inform formulation strategies?

Contradictory release data often arise from preparation methods:

  • Melt Granulation vs. Direct Compression : Melt granulation creates a cohesive GP matrix with slower release, while direct compression yields porous structures with faster dissolution. For sustained release, melt granulation is preferred .
  • Lipid Matrix Distortion : Adding liquid lipids (e.g., in nanostructured lipid carriers) reduces GP crystallinity, lowering melting enthalpy (191.1 J/g → 123.4 J/g) and accelerating release .
  • Excipient Interactions : GP incompatibility with acidic drugs (e.g., ketoprofen) may necessitate surface modification or alternative lipids .

Q. What advanced characterization techniques resolve glyceryl palmitostearate’s role in mRNA delivery systems?

GP-based lipid nanoparticles (LNPs) for mRNA require:

  • Surface Modification : PEGylation or ligand conjugation (e.g., targeting peptides) to enhance cellular uptake .
  • Cryo-TEM and Dynamic Light Scattering (DLS) : Validate particle size (50–200 nm) and morphology for efficient mRNA encapsulation .
  • In Vitro/Ex Vivo Release Studies : Use Franz diffusion cells or dialysis membranes to simulate mRNA release kinetics under physiological conditions .

Methodological Considerations

Q. How are glyceryl palmitostearate-based formulations scaled from lab to preclinical studies?

  • Process Optimization : Reproducibility is ensured by maintaining critical parameters (e.g., melting temperature ≥55°C for GP) .
  • Safety Profiling : GRAS status and heavy metal limits (<10 ppm) are verified via ICP-MS .
  • Stability Testing : Accelerated studies (40°C/75% RH) assess physical stability (e.g., no recrystallization in DSC) and chemical degradation (HPLC) .

Q. What statistical models analyze glyceryl palmitostearate’s impact on drug release kinetics?

  • Zero-Order/Higuchi Models : Fit sustained-release data (R² >0.95) to identify diffusion-dominated mechanisms .
  • Korsmeyer-Peppas Model : Distinguishes Fickian diffusion (n ≤0.45) from anomalous transport in GP matrices .
  • Mean Dissolution Time (MDT) : Quantifies prolonged release (e.g., MDT increased from 2.48 to 8.76 days with GP in implants) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.